2-Methylbutyl chloroformate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLOOJFAVAAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methylbutyl chloroformate chemical properties and structure.
An In-depth Technical Guide to 2-Methylbutyl Chloroformate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this reagent in their work.
Chemical Properties and Structure
This compound is a chemical compound with the molecular formula C₆H₁₁ClO₂.[1][2] It is also known by its IUPAC name, 2-methylbutyl carbonochloridate.[1] This compound is a colorless oil and serves as a versatile reagent in organic synthesis.[3]
The structural and key chemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylbutyl carbonochloridate | [1] |
| Synonyms | Carbonochloridic acid, 2-methylbutyl ester | [1] |
| CAS Number | 20412-39-9 | [2][4][5][6][7] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1] |
| Appearance | Colorless Oil | [3] |
| SMILES String | CCC(C)COC(=O)Cl | [1] |
Chemical Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization, generated using the DOT language, illustrates the connectivity of the atoms within the molecule.
Experimental Protocols
This compound is a valuable reagent in several key laboratory applications, primarily as a derivatizing agent for chromatography and as a coupling reagent in peptide synthesis. While specific, detailed protocols for this compound are not extensively published, the following sections provide generalized methodologies based on the known reactivity of similar alkyl chloroformates. These protocols are intended to serve as a starting point for methods development.
Derivatization of Amines for GC-MS Analysis
Alkyl chloroformates are widely used for the derivatization of polar compounds containing active hydrogens, such as amines, to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[4] The reaction involves the acylation of the amine with the chloroformate to form a stable carbamate derivative.
General Protocol (adapted from methods for other alkyl chloroformates):
-
Sample Preparation: An aqueous solution of the amine-containing sample is prepared.
-
Reaction Setup: To 1 mL of the sample in a vial, add an organic solvent (e.g., toluene) and a suitable base (e.g., pyridine or a mild aqueous base) to neutralize the HCl byproduct.
-
Derivatization: Add an excess of this compound to the biphasic mixture.
-
Reaction: Vigorously shake or vortex the mixture for several minutes at room temperature to facilitate the derivatization reaction at the interface of the two phases.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Extraction: Carefully transfer the upper organic layer containing the derivatized amines to a clean vial.
-
Drying and Analysis: Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate), and then inject an aliquot into the GC-MS system for analysis.
Below is a workflow diagram for the derivatization of amines using an alkyl chloroformate.
Peptide Synthesis via the Mixed Anhydride Method
In peptide synthesis, chloroformates are used to activate the carboxylic acid of an N-protected amino acid, forming a mixed anhydride. This activated species then readily reacts with the amino group of another amino acid to form a peptide bond.
General Protocol (adapted from methods for other alkyl chloroformates):
-
Activation of the First Amino Acid:
-
Dissolve the N-protected amino acid in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically -15 °C to 0 °C).
-
Add a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to the solution.
-
Slowly add a stoichiometric amount of this compound and stir the reaction mixture for a short period (e.g., 1-5 minutes) to form the mixed anhydride.
-
-
Coupling with the Second Amino Acid:
-
In a separate flask, prepare a solution of the second amino acid (with its carboxyl group protected, often as an ester) in a suitable solvent.
-
Add this solution to the freshly prepared mixed anhydride solution.
-
Allow the reaction to proceed at a low temperature for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction and remove the solvent under reduced pressure.
-
The resulting dipeptide is then purified using standard techniques such as extraction, crystallization, or chromatography.
-
The following diagram illustrates the key steps in the mixed anhydride method for peptide bond formation.
References
- 1. This compound | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alentris.org [alentris.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | High Purity | For RUO [benchchem.com]
- 5. 20412-39-9|this compound|BLD Pharm [bldpharm.com]
- 6. 20412-39-9 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 7. 20412-39-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 2-Methylbutyl Chloroformate (CAS Number: 20412-39-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyl chloroformate is a reactive organic compound classified as a chloroformate ester. It serves as a crucial intermediate in organic synthesis and as a derivatization agent in analytical chemistry. Its utility is primarily centered on its ability to react with nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively. This reactivity makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and in the preparation of samples for chromatographic analysis. A notable application is in the synthesis of prodrugs, where the carbamate linkage can be designed for enzymatic cleavage in vivo.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 20412-39-9 | [1][2] |
| Molecular Formula | C6H11ClO2 | [1][2] |
| Molecular Weight | 150.60 g/mol | [1][2] |
| IUPAC Name | 2-methylbutyl carbonochloridate | |
| Synonyms | Carbonochloridic acid, 2-methylbutyl ester; 2-methylbutyl carbonochloridate | [1] |
| Appearance | Colourless Oil | [1] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [1] |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis and Reactivity
Synthesis
This compound is synthesized by the reaction of 2-methyl-1-butanol with phosgene or a phosgene equivalent. The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion.
General Synthesis Workflow
Caption: General synthesis of this compound.
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.
Reaction with Amines (Carbamate Formation): Primary and secondary amines react readily with this compound to form stable carbamate linkages. This is a fundamental reaction in the synthesis of many pharmaceutical compounds and for the protection of amine groups in multi-step syntheses.
Carbamate Formation Mechanism
Caption: Mechanism of carbamate formation.
Applications in Drug Development
Prodrug Synthesis: The Case of Dabigatran Etexilate
A significant application of chloroformates is in the synthesis of prodrugs. A prodrug is an inactive or less active medication that is metabolized into an active form within the body. This strategy is often employed to improve a drug's oral bioavailability.
While patents for the anticoagulant drug Dabigatran Etexilate often describe the use of n-hexyl chloroformate, this compound can be used analogously to introduce a carbamate promoiety. This moiety masks a polar functional group on the parent drug, increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.
Experimental Protocol: Synthesis of a Dabigatran Etexilate Analogue
This protocol is adapted from the synthesis of Dabigatran Etexilate using n-hexyl chloroformate and serves as a model for the use of this compound.[3][4][5]
-
Materials:
-
Dabigatran precursor (amidine intermediate)
-
This compound
-
Potassium carbonate
-
Acetone
-
Water
-
-
Procedure:
-
Dissolve the Dabigatran precursor in a mixture of acetone and water.
-
Cool the mixture to 10-15°C.
-
Add potassium carbonate portion-wise while stirring.
-
Slowly add a solution of this compound in acetone to the reaction mixture.
-
Continue stirring for approximately 1-2 hours, monitoring the reaction by HPLC.
-
Upon completion, add water to the reaction mixture and stir.
-
The product can be extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent removed under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).
-
Dabigatran Etexilate Synthesis Workflow
Caption: Workflow for Dabigatran Etexilate analogue synthesis.
Signaling Pathway: Carbamate Prodrug Activation
The carbamate linkage in prodrugs like Dabigatran Etexilate is designed to be cleaved by ubiquitous enzymes in the body, such as esterases, which are abundant in the liver and plasma.[6] This enzymatic hydrolysis releases the active drug, allowing it to reach its therapeutic target.
In the case of Dabigatran Etexilate, the active form, Dabigatran, is a direct thrombin inhibitor. By binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade, thereby preventing the formation of blood clots.[6]
Carbamate Prodrug Activation Pathway
Caption: General pathway for carbamate prodrug activation.
Application in Analytical Chemistry: Derivatization for GC-MS
This compound is an effective derivatizing agent for the analysis of polar compounds, such as amino acids, by gas chromatography-mass spectrometry (GC-MS).[7] The derivatization process converts non-volatile amino acids into more volatile and thermally stable derivatives, allowing for their separation and detection by GC-MS. The reaction involves the acylation of both the amino and carboxyl groups of the amino acids.
Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis
This protocol is a general procedure for amino acid derivatization using alkyl chloroformates and can be adapted for this compound.[8][9][10][11]
-
Materials:
-
Aqueous sample containing amino acids
-
Methanol
-
Pyridine
-
This compound
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To an aqueous sample of amino acids, add a mixture of methanol and pyridine.
-
Add this compound and vortex vigorously to initiate the derivatization.
-
Add chloroform to extract the derivatized amino acids.
-
Add a small amount of sodium bicarbonate solution to neutralize the HCl byproduct.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The resulting solution containing the derivatized amino acids is ready for GC-MS analysis.
-
Amino Acid Derivatization Workflow for GC-MS
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]
- 5. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | High Purity | For RUO [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purity of 2-Methylbutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of 2-Methylbutyl chloroformate (CAS No. 20412-39-9). This key chemical intermediate is utilized in the synthesis of pharmaceutical products and as a derivatizing agent in analytical chemistry.
Synthesis of this compound
This compound is synthesized through the reaction of 2-methylbutanol with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. Due to the high toxicity of phosgene gas, safer alternatives like solid triphosgene are often preferred in a laboratory setting. The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the phosgene equivalent, leading to the formation of the chloroformate and hydrochloric acid as a byproduct. To neutralize the evolved HCl, a base is typically employed.
Reaction Scheme:
Experimental Protocol: Synthesis using Triphosgene
This protocol is adapted from established procedures for the synthesis of alkyl chloroformates using triphosgene.
Materials:
-
2-Methylbutanol (anhydrous)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine (anhydrous) or Triethylamine (anhydrous)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Nitrogen or Argon gas
-
5% Sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Condenser
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler is dried and flushed with inert gas.
-
Reagent Preparation: In the flask, dissolve triphosgene (0.35 equivalents relative to the alcohol) in anhydrous dichloromethane under a positive pressure of inert gas.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Alcohol and Base: Prepare a solution of 2-methylbutanol (1.0 equivalent) and anhydrous pyridine (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
The primary method for purifying this compound is vacuum distillation to separate it from less volatile impurities and any remaining starting material.
Experimental Protocol: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble a dry short-path distillation apparatus. It is crucial to use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Transfer of Crude Product: Transfer the crude this compound to the distillation flask.
-
Product Collection: Collect the purified product in a pre-weighed receiving flask.
-
Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container at 2-8°C to prevent decomposition from moisture.
Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.[2] It can be used to separate the product from volatile impurities and confirm its identity by its mass spectrum. A 5% phenyl methyl siloxane column is a suitable choice for the analysis of such compounds.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized compound and to detect any proton- or carbon-containing impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, particularly the strong carbonyl (C=O) stretch of the chloroformate group.
-
Karl Fischer Titration: This technique is used to quantify the water content in the final product, as chloroformates are sensitive to moisture.
Common Impurities
During the synthesis of this compound, several impurities can be formed:
-
Unreacted 2-Methylbutanol: Incomplete reaction will result in the presence of the starting alcohol in the crude product.
-
Di(2-methylbutyl) carbonate: This byproduct can form if the initially formed this compound reacts with another molecule of 2-methylbutanol. This is more likely to occur at elevated temperatures.
-
2-Methylbutyl chloride: Reaction of 2-methylbutanol with the HCl byproduct can lead to the formation of the corresponding alkyl chloride.
-
Water: The presence of moisture can lead to the hydrolysis of the chloroformate back to 2-methylbutanol and HCl.
Quantitative Data
| Parameter | Value/Range | Analytical Method | Reference |
| Purity (as per a typical Certificate of Analysis) | |||
| HPLC Purity | ≥ 97% | HPLC | |
| Water Content | ≤ 0.1% | Karl Fischer Titration | |
| Synthesis Yield (based on analogous reactions) | |||
| Yield | 70-96% | Gravimetric/Chromatographic | [4][5] |
Visualizations
Synthesis Workflow
References
- 1. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 2. This compound | High Purity | For RUO [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. prepchem.com [prepchem.com]
- 5. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
2-Methylbutyl chloroformate molecular weight and formula.
This technical guide outlines the fundamental molecular properties of 2-Methylbutyl chloroformate, a key reagent in synthetic organic chemistry. The information provided is intended for researchers, scientists, and professionals engaged in drug development and other chemical synthesis applications.
Molecular Formula and Weight
This compound is an ester of chloroformic acid. Its chemical structure and composition are fundamental to its reactivity and use as an intermediate in the synthesis of various pharmaceutical compounds and inhibitors.[1] The elemental composition and molecular mass are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H11ClO2 | PubChem[2] |
| Molecular Weight | 150.60 g/mol | PubChem[2] |
| 150.6 g/mol | Pharmaffiliates[1] |
The molecular formula, C6H11ClO2, defines the elemental makeup of the compound. The molecular weight of approximately 150.60 g/mol is a critical parameter for stoichiometric calculations in chemical reactions.[1][2]
Caption: Relationship between this compound and its core molecular properties.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Methylbutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 2-Methylbutyl chloroformate (CAS No: 20412-39-9). The information herein is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS). Researchers should always consult their institution's safety guidelines and the manufacturer's SDS before working with this chemical.
Chemical and Physical Properties
This compound is a colorless liquid that is used as an intermediate in the synthetic preparation of pharmaceuticals and inhibitors.[1][2] As a member of the chloroformate class of compounds, it is reactive and requires careful handling.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₁₁ClO₂ | [4] |
| Molecular Weight | 150.60 g/mol | [4] |
| Appearance | Colorless Oil | [1] |
| Boiling Point | 55 °C (131 °F) at 48 hPa (for Neopentyl chloroformate) | [5] |
| Density | 1.003 g/cm³ at 25 °C (77 °F) (for Neopentyl chloroformate) | [5] |
| Flash Point | 32 °C (90 °F) - closed cup (for Neopentyl chloroformate) | [5] |
Hazard Identification and Toxicology
This compound is a hazardous chemical that can cause severe skin burns and eye damage. It is also toxic if inhaled.[5] Vapors may form explosive mixtures with air at elevated temperatures.[5]
Table 2: Toxicological Data
| Route of Exposure | Species | Value | Notes | Source |
| Inhalation | Rat | LC50: 3 mg/l, 4 h (vapor) | Acute toxicity estimate for Neopentyl chloroformate. | [5] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its corrosive and toxic nature, this compound must be handled with appropriate engineering controls and personal protective equipment.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[6]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[7]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should also be worn to protect against splashes.[9]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Consult the glove manufacturer's compatibility chart for specific recommendations.
-
Protective Clothing: A lab coat is required. An apron and oversleeves made of a resistant material are recommended when handling larger quantities.[6]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5]
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[5] The recommended storage temperature is 2-8°C.[1]
-
Inert Atmosphere: Store under an inert atmosphere to protect from moisture, as it is hygroscopic.[1]
-
Container: Keep the container tightly closed.[5] Containers should be inspected regularly for damage.[9]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, bases, amines, alcohols, and metals.[8][9] Do not store above eye level.[10]
Emergency Procedures
Spill Response
In the event of a spill, evacuate the area and ensure it is well-ventilated. Do not allow the product to enter drains.[5]
Experimental Protocol: Spill Neutralization and Cleanup
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, splash goggles, a face shield, and a lab coat or apron.[11]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand or sodium bicarbonate. Do not use water.[12]
-
Neutralization: Slowly and cautiously apply a neutralizing agent. For acid chlorides, a common neutralizer is sodium bicarbonate or a mixture of sodium carbonate and calcium oxide.[12] Apply the neutralizer from the outside of the spill inwards to avoid splashing.[13]
-
Absorption: Once the reaction has ceased, absorb the mixture with an inert material like sand or a commercial absorbent.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.
-
Ventilation: Ensure the area is well-ventilated to remove any residual vapors.
Logical Relationship: Spill Response Workflow
Spill Response Workflow for this compound.
First Aid Measures
Immediate action is required in case of exposure.
Experimental Protocol: First Aid for Exposure
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Signaling Pathway: First Aid Response
First Aid Measures for Exposure to this compound.
Reactivity and Decomposition
This compound is a reactive compound. It is sensitive to moisture and can react with various nucleophiles.
-
Reactivity with Water: Chloroformates hydrolyze in water or moist air to produce the corresponding alcohol (2-methylbutanol), hydrochloric acid, and carbon dioxide.[3]
-
Reactivity with Other Nucleophiles: It reacts with amines to form carbamates and with alcohols to form carbonates.[17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, alcohols, and metals.[8]
-
Thermal Decomposition: Upon heating, this compound can decompose. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]
Experimental Protocol: Thermal Decomposition Analysis (General Approach)
The thermal decomposition of liquid organic compounds can be investigated using techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gases. A general experimental setup for studying thermal decomposition in the liquid phase is described below.
-
Apparatus: A reaction vessel, typically a round-bottom flask, equipped with a reflux condenser, a thermometer, and a gas outlet is required. The gas outlet should be connected to a trapping system (e.g., a series of bubblers containing appropriate solutions to trap acidic gases) or to an analytical instrument for gas analysis. The reaction should be heated using a controllable heating mantle.
-
Procedure: a. Place a known quantity of this compound into the reaction flask. b. Assemble the apparatus in a fume hood. c. Begin gentle heating of the flask while monitoring the temperature. d. Collect the evolved gases through the gas outlet for analysis. e. The composition of the remaining liquid in the flask can be analyzed at the end of the experiment using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any non-volatile decomposition products.
-
Safety Precautions: The entire experiment must be conducted in a well-ventilated fume hood. All appropriate PPE must be worn. The potential for pressure buildup should be considered, and the apparatus should not be a closed system.
Disposal Considerations
Waste this compound and any contaminated materials must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. Contaminated containers should be treated as hazardous waste.[5]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-methylbutyl carbonochloridate | 20412-39-9 [chemicalbook.com]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. chemical-supermarket.com [chemical-supermarket.com]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 15. Chemical splash in the eye: First aid [mymlc.com]
- 16. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 17. This compound | High Purity | For RUO [benchchem.com]
In-Depth Technical Guide: Reaction Mechanism of 2-Methylbutyl Chloroformate with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the reaction mechanisms governing the interaction of 2-methylbutyl chloroformate with various nucleophiles. It covers the core mechanistic pathways, influential factors, and practical experimental considerations relevant to its application in research and development.
Introduction
This compound (CAS No: 20412-39-9) is a reactive chemical intermediate used extensively in organic synthesis and analytical chemistry.[1][2][3][4][5] Its utility is centered on the chloroformate functional group, which acts as a highly efficient acylating agent. This allows for the covalent attachment of the 2-methylbutoxycarbonyl group to nucleophilic moieties.
Key applications include:
-
Derivatization Agent: In analytical chemistry, it is used to derivatize polar compounds containing active hydrogens (such as amines, phenols, and carboxylic acids) into more volatile and thermally stable esters and carbamates.[1][6] This enhances their suitability for analysis by gas chromatography (GC) and mass spectrometry (GC-MS).[1]
-
Protecting Group: In multi-step organic synthesis, particularly in peptide synthesis, it serves as a protecting group for amine functionalities.[1] The steric bulk of the 2-methylbutyl group can offer enhanced selectivity in complex reactions.[1]
-
Pharmaceutical Synthesis: As a versatile building block, it is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][7] For instance, structurally similar chloroformates are key reagents in the synthesis of drugs like the anticoagulant Dabigatran.[1]
A thorough understanding of its reaction mechanisms is crucial for optimizing reaction conditions, controlling product formation, and designing novel synthetic applications.
Core Reaction Mechanisms
The fundamental reactivity of this compound is defined by the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles (e.g., amines, alcohols).[1] The reaction proceeds via nucleophilic acyl substitution, culminating in the displacement of the chloride ion and the formation of a new bond with the nucleophile.[1] The primary mechanistic pathways are detailed below.
Bimolecular Addition-Elimination Mechanism
The most prevalent pathway for the reaction of this compound with nucleophiles is the two-step addition-elimination mechanism, also referred to as a tetrahedral mechanism.[8] This pathway is analogous to the general reactivity of acyl chlorides.[6]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient carbonyl carbon. This step breaks the C=O π-bond, leading to the formation of a short-lived, sp³-hybridized tetrahedral intermediate.[8]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled. This step yields the final substitution product and hydrochloric acid (HCl).[1][6]
This mechanism is dominant for reactions with strong nucleophiles like primary and secondary amines, which form carbamates, and alcohols, which form carbonates.[1][6] To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct.[6]
Caption: The bimolecular addition-elimination pathway for nucleophilic substitution.
Competing Mechanisms in Solvolysis
When the nucleophile is the solvent itself (solvolysis), the reaction mechanism can be more complex and often involves competing pathways. Kinetic studies on various chloroformates, including secondary alkyl chloroformates like 2-adamantyl and isopropyl chloroformate, reveal a duality between bimolecular and unimolecular mechanisms.[9][10] The predominant pathway is highly sensitive to the solvent's properties.
-
Bimolecular Pathway (Addition-Elimination): This pathway, as described above, is favored in solvents with high nucleophilicity (high NT value). The solvent molecule directly participates in the rate-determining step.[8][10]
-
Unimolecular Pathway (Ionization, SN1-type): This pathway involves a slow, rate-determining ionization of the C-Cl bond to form a planar acylium-like carbocation intermediate. This is followed by a rapid attack from the solvent nucleophile. This route is favored in solvents with high ionizing power (high YCl value) but low nucleophilicity, such as aqueous fluoroalcohols (TFE, HFIP).[9][10][11] For secondary chloroformates, this pathway often involves decomposition with the loss of CO₂.[10]
The interplay between these pathways is often analyzed using the extended Grunwald-Winstein equation, which correlates the reaction rate with solvent nucleophilicity and ionizing power.[8][10]
Caption: Dueling mechanisms for the solvolysis of this compound.
Factors Influencing Reaction and Mechanism
Steric Hindrance
The branched alkyl structure of the 2-methylbutyl group introduces significant steric bulk around the reaction center.[1] This steric hindrance can impede the approach of the nucleophile to the carbonyl carbon, leading to a reduced reaction rate compared to less hindered reagents like methyl or ethyl chloroformate.[1] While this may slow the reaction, it can also confer greater stability to the resulting derivative product.[1]
Nucleophile Strength and Type
The identity of the nucleophile is a critical determinant of the reaction outcome.
-
Strong Nucleophiles: Primary and secondary amines are strong nucleophiles that react readily to form highly stable carbamates.[1][6][12]
-
Weak Nucleophiles: Alcohols and water are weaker nucleophiles, and their reactions (solvolysis) are generally slower.[13] The mechanism of these reactions is highly dependent on the solvent conditions, as discussed previously.[10]
-
Carboxylic Acids: Reaction with carboxylic acids can form mixed anhydrides.[6]
Thermal Decomposition
Separate from nucleophilic substitution, this compound can undergo thermal decomposition. This process can proceed via a 1,3-hydride shift involving a protonated cyclopropane intermediate, leading to rearranged products such as 2-chloro-3-methylbutane.[14] This pathway is distinct from the reactions with external nucleophiles at the carbonyl carbon.
Quantitative Data from Analogous Systems
While specific kinetic data for this compound are scarce in published literature, the behavior of structurally similar chloroformates provides valuable insight. The solvolysis of isobutyl chloroformate, which also features a branched, secondary alkyl group, serves as a useful model.
Table 1: Representative Solvolysis Rate Data for Isobutyl Chloroformate at 40.0 °C
| Solvent Composition | First-Order Rate Constant, k (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |
| 100% Ethanol | 1.83 x 10⁻⁵ | 0.37 | -2.52 |
| 80% Ethanol / 20% Water | 2.85 x 10⁻⁴ | 0.00 | 0.00 |
| 100% Methanol | 1.01 x 10⁻⁴ | 0.17 | -1.12 |
| 80% Acetone / 20% Water | 2.51 x 10⁻⁵ | -0.37 | 0.57 |
| 90% TFE / 10% Water | 4.25 x 10⁻³ | -2.57 | 2.83 |
Source: Data adapted from kinetic studies of isobutyl chloroformate.[15] The dramatic rate acceleration in aqueous 2,2,2-trifluoroethanol (TFE), a solvent of low nucleophilicity and high ionizing power, strongly supports a significant contribution from a unimolecular (SN1-type) ionization pathway for these types of secondary chloroformates.
Experimental Protocols
General Protocol for Carbamate Synthesis
This procedure details a standard method for reacting this compound with a primary or secondary amine.
Caption: A typical experimental workflow for synthesizing carbamates.
Methodology Details:
-
Reagent Preparation: The nucleophilic amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar). The mixture is cooled to 0 °C in an ice bath to moderate the reaction exothermicity.
-
Chloroformate Addition: this compound (1.05-1.1 equivalents) is added dropwise via a syringe to the vigorously stirred solution over 15-30 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting amine is consumed, as determined by an appropriate analytical method like TLC or LC-MS.
-
Work-up: The reaction mixture is diluted with water, and the organic layer is separated. The organic phase is washed successively with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically using silica gel column chromatography.
General Protocol for a Solvolysis Kinetic Study
This procedure outlines a conductometric method for measuring the rate of solvolysis.
-
Instrumentation: Use a conductivity meter with a thermostatted cell capable of maintaining a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Solution Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/water by volume). Prepare a concentrated stock solution of this compound in a small amount of a dry, inert solvent like acetonitrile.
-
Kinetic Measurement: Add a precise volume of the solvent to the conductivity cell and allow it to thermally equilibrate. To initiate a run, inject a small aliquot of the chloroformate stock solution to achieve a final concentration of ~10⁻⁴ M.[11]
-
Data Collection: Record the change in conductivity as a function of time. The production of HCl causes the conductivity to increase. Collect data for at least three reaction half-lives.
-
Data Analysis: The first-order rate constant (k) is determined by fitting the conductivity-time data to the integrated first-order rate equation. Perform multiple runs to ensure statistical validity.
References
- 1. This compound | High Purity | For RUO [benchchem.com]
- 2. This compound - CAS:20412-39-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. alentris.org [alentris.org]
- 4. 20412-39-9 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 5. 20412-39-9|this compound|BLD Pharm [bldpharm.com]
- 6. Chloroformate - Wikipedia [en.wikipedia.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvolysis-decomposition of 2-adamantyl chloroformate: evidence for two reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Formation of 2-chloro-3-methylbutane in the thermal decomposition of this compound: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
2-Methylbutyl Chloroformate: A Technical Overview of its Physical Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical characteristics of 2-Methylbutyl chloroformate, a versatile reagent employed in chemical synthesis and analytical chemistry. This document summarizes its key physical properties, outlines a detailed experimental protocol for its principal application, and presents a visual representation of the experimental workflow.
Core Physical and Chemical Properties
This compound, identified by the CAS number 20412-39-9, is a colorless liquid at room temperature.[1][2] It is an ester of chloroformic acid and is utilized as an intermediate in the synthesis of pharmaceutical compounds and inhibitors.[2][3] Proper handling and storage are crucial; it should be kept in an inert atmosphere at room temperature.
The following table summarizes the key quantitative physical and chemical data for this compound:
| Property | Value | Source(s) |
| Molecular Formula | C6H11ClO2 | [4][5][6] |
| Molecular Weight | 150.60 g/mol | [4][5][6][7] |
| CAS Number | 20412-39-9 | [4][5][8] |
| Appearance | Colorless Liquid / Oil | [1][2] |
| Boiling Point | Not available | [9] |
| Density | Not available | [9] |
| Refractive Index | Not available | |
| Storage Temperature | Room Temperature (Inert Atmosphere) |
Application in Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
A primary application of this compound is as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, such as amino acids and organic acids, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8] The chloroformate reacts with functional groups like amines and carboxylic acids to form less polar and more volatile derivatives.
Representative Experimental Protocol: Derivatization of an Aqueous Analyte Sample
This protocol is a representative example of how this compound can be used to derivatize a sample for GC-MS analysis. The specific volumes and concentrations may require optimization depending on the analyte and sample matrix.
Materials:
-
Aqueous sample containing the analyte of interest
-
This compound
-
Pyridine (or other suitable base)
-
An organic extraction solvent (e.g., chloroform, ethyl acetate)
-
Sodium bicarbonate solution (e.g., 50 mM)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: An aliquot of the aqueous sample is placed in a reaction vial.
-
pH Adjustment: A suitable base, such as pyridine, is added to the sample to raise the pH. This facilitates the reaction by neutralizing the hydrochloric acid byproduct.
-
Derivatization: this compound is added to the sample. The mixture is then vortexed vigorously to ensure thorough mixing and promote the reaction. The reaction is typically rapid and occurs at room temperature.
-
Extraction: An organic solvent is added to extract the derivatized, now more nonpolar, analytes from the aqueous phase. The mixture is vortexed again to ensure efficient extraction.
-
Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.
-
Washing: The organic layer is washed with a sodium bicarbonate solution to remove any remaining unreacted chloroformate and acidic byproducts.
-
Sample for Analysis: The organic layer containing the derivatized analyte is carefully transferred to an autosampler vial for injection into the GC-MS.
-
GC-MS Analysis: The sample is injected into the GC-MS system for separation and detection of the derivatized analyte.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the derivatization of an aqueous sample using this compound for subsequent GC-MS analysis.
Caption: Derivatization workflow for GC-MS analysis.
References
- 1. kmpharma.in [kmpharma.in]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-methylbutyl carbonochloridate | 20412-39-9 [chemicalbook.com]
- 4. alentris.org [alentris.org]
- 5. 20412-39-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:20412-39-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | High Purity | For RUO [benchchem.com]
- 9. Chloroformates | Valsynthese SA [valsynthese.ch]
An In-depth Technical Guide to the Reactivity of the Chloroformate Group
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Structure and Reactivity
Chloroformates, with the general formula ROC(O)Cl, are a class of highly versatile reagents in organic synthesis.[1] Structurally, they are esters of the unstable chloroformic acid.[2] Their reactivity is analogous to that of acyl chlorides and is dominated by the electrophilic nature of the carbonyl carbon. This high electrophilicity stems from the inductive electron-withdrawing effects of both the chlorine atom and the oxygen atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[3][4]
The reactivity of a specific chloroformate is significantly influenced by the nature of the "R" group. Both electronic and steric effects play a crucial role.[5] Generally, the thermal stability of chloroformates follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[5] Conversely, reactivity towards nucleophiles is enhanced by electron-withdrawing groups on "R" and diminished by bulky or electron-donating groups. For instance, the pentafluorophenyl group in pentafluorophenyl chloroformate (PFPC) makes it a highly reactive acylating agent due to the powerful inductive effect of the five fluorine atoms, which makes the pentafluorophenoxide an excellent leaving group.[6]
The primary reaction mechanism for chloroformates is nucleophilic acyl substitution .[3][7] This process typically occurs via a two-step addition-elimination pathway. A nucleophile first attacks the carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as the leaving group.[4][8] Kinetic studies of reactions with amines and alcohols often support this stepwise mechanism, although concerted displacement mechanisms have also been proposed, particularly for reactions involving phenyl chloroformates.[9][10]
Key Reactions and Synthetic Applications
The electrophilic nature of chloroformates allows them to react readily with a wide array of nucleophiles. These reactions are fundamental to modern organic synthesis, particularly in the construction of carbamates and carbonates, and for the introduction of protecting groups.
Carbamate Formation
The reaction between a chloroformate and a primary or secondary amine is a robust and widely utilized method for synthesizing carbamates.[1][3] This reaction is typically performed in the presence of a base, such as sodium carbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct.[3][11]
General Reaction: ROC(O)Cl + R'R"NH → ROC(O)NR'R" + HCl[1]
This transformation is central to the installation of amine protecting groups in peptide synthesis and medicinal chemistry.[3][12] Classic examples include the use of benzyl chloroformate (Cbz-Cl) to introduce the benzyloxycarbonyl (Cbz or Z) group and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc group.[1][12]
Carbonate Ester Formation
In a similar fashion, chloroformates react with alcohols and phenols to yield carbonate esters.[1][3] This reaction is also conducted in the presence of a base to scavenge the generated HCl.[3][13]
General Reaction: ROC(O)Cl + R'OH → ROC(O)OR' + HCl[1]
This method is valuable for creating both symmetrical and unsymmetrical carbonates and has applications in materials science and as intermediates for other functional groups.[14]
Other Important Reactions
-
Mixed Anhydride Formation: Chloroformates, especially isobutyl chloroformate, react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. These are highly reactive species used to activate carboxyl groups for peptide bond formation.[1][3]
-
Reaction with Thiols: Thiols react with chloroformates to produce thiocarbonates.[6]
-
Hydrolysis: Chloroformates are sensitive to moisture and hydrolyze in water to produce the corresponding alcohol, carbon dioxide, and hydrochloric acid.[2]
Visualizing Chloroformate Reactivity
Reaction Mechanisms and Workflows
The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for reactions involving chloroformates.
Caption: General mechanism of nucleophilic acyl substitution on a chloroformate.
Caption: Typical experimental workflow for chloroformate reactions.
Logical Relationships
The choice of chloroformate directly dictates the resulting functional group, a critical consideration in multistep synthesis, particularly for installing protecting groups.
Caption: Logical relationships of chloroformates and their products.
Quantitative Reactivity Data
While a comprehensive kinetic comparison is highly dependent on specific nucleophiles, solvents, and temperatures, a general reactivity trend can be established. The data below, compiled from various sources, provides physical properties for common chloroformate reagents. Kinetic studies often involve analyzing reaction rates through methods like solvolysis, providing quantitative measures of electrophilicity.[5] For example, kinetic studies on the reaction of ethyl chloroformate with substituted anilines have detailed a two-step addition-elimination mechanism.[5]
| Chloroformate | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Ethyl Chloroformate | 541-41-3 | 108.52 | 93[3] | 1.135[3] |
| Isobutyl Chloroformate | 543-27-1 | 136.58 | 128.8[3] | 1.053[3] |
| Benzyl Chloroformate | 501-53-1 | 170.59 | 103 (at 20 mmHg)[3] | 1.195 |
| Allyl Chloroformate | 2937-50-0 | 120.54 | 106-107 | 1.136 |
| Phenyl Chloroformate | 1885-14-9 | 156.57 | 188-191 | 1.248 |
Experimental Protocols
Detailed and reliable protocols are crucial for successful synthesis. Below are representative procedures for the formation of a carbamate (N-Cbz protection) and a carbonate ester.
Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This widely used method is suitable for the large-scale N-Cbz protection of amino acids.[11]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)[11]
-
Water
-
Diethyl Ether (for washing)
-
Dilute Hydrochloric Acid (HCl) (for acidification)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate, maintaining a pH between 8 and 10.[11]
-
Cool the solution to 0-5 °C using an ice bath.[11]
-
Slowly add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[11][15]
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using TLC or HPLC.[11]
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[11][15]
-
Carefully acidify the separated aqueous layer to a pH of 2-3 with dilute HCl while keeping the temperature at 0-5 °C.[11][15]
-
The N-Cbz protected amino acid will precipitate out of the solution.[11]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Synthesis of a Carbonate Ester
This protocol describes a general method for the reaction of an alcohol or phenol with a chloroformate, such as octyl chloroformate.[14]
Materials:
-
Alcohol or Phenol (1.0 equiv)
-
Alkyl Chloroformate (e.g., Octyl Chloroformate) (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol and the base (pyridine or triethylamine) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the chloroformate dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove the amine base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography or distillation to obtain the pure carbonate ester.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]
- 9. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chloroformates - Georganics [georganics.sk]
- 13. DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
A Technical Guide to the Solubility of 2-Methylbutyl Chloroformate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-methylbutyl chloroformate in organic solvents. Due to the compound's reactivity, its stability in various solvent systems is a critical consideration alongside its solubility. This document synthesizes available data, discusses reactivity profiles, and presents a general methodology for solubility determination.
Introduction to this compound
This compound (CAS No. 20412-39-9) is a versatile reagent used in organic synthesis and analytical chemistry.[1] It serves primarily as a derivatizing agent for enhancing the volatility and chromatographic separation of polar compounds such as amines, phenols, and carboxylic acids in gas chromatography (GC) and GC-mass spectrometry (GC-MS) analysis.[1] Additionally, it is employed as a protecting group for amines in peptide synthesis.[1] The utility of this compound stems from the electrophilic nature of its carbonyl carbon, which readily reacts with nucleophiles.[1] Understanding its solubility and reactivity in different organic solvents is paramount for its effective use in these applications.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure, information on analogous compounds, and its use in analytical applications. Chloroformates are generally soluble in common organic solvents.[2]
Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Reactivity and Remarks |
| Aprotic, Non-polar | Toluene, Hexane, Diethyl Ether | Likely Soluble | Generally stable. Solvents must be anhydrous as the compound is moisture-sensitive. |
| Aprotic, Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone | Likely Soluble | Acetonitrile is a known solvent for HPLC analysis of this compound.[3] These solvents are generally suitable for reactions, provided they are anhydrous. |
| Protic, Polar | Water | Reactive/Insoluble | Reacts via hydrolysis to produce 2-methylbutanol, hydrochloric acid, and carbon dioxide. Lower molecular weight chloroformates tend to hydrolyze more rapidly.[1][2] |
| Protic, Polar | Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts with alcohols to form carbonate esters.[2] |
| Aprotic, Nucleophilic | Amines (e.g., Pyridine, Triethylamine) | Reactive | Reacts with amines to form carbamates.[1] Often used as reagents with chloroformates, not just solvents. |
| Aprotic, Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | Caution is advised. While likely soluble, these solvents can contain water or act as nucleophiles under certain conditions, potentially degrading the chloroformate. |
Reactivity in Organic Solvents
The reactivity of this compound is a critical factor in solvent selection. The chloroformate functional group is highly susceptible to nucleophilic attack.
-
Reaction with Protic Solvents: Protic solvents, such as water and alcohols, will react with this compound, leading to its decomposition. This solvolysis is a significant consideration, and these solvents are generally avoided unless they are intended as reactants.
-
Reaction with Nucleophilic Aprotic Solvents: Solvents that are also nucleophiles, such as amines, will react to form carbamates.[1] Therefore, they are used as reagents rather than inert solvents.
-
Stability in Aprotic, Non-nucleophilic Solvents: Aprotic solvents like ethers (e.g., THF), hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane) are generally the preferred choice for dissolving this compound for use in chemical reactions. It is crucial that these solvents are anhydrous, as the compound is sensitive to moisture.
The branched 2-methylbutyl group introduces steric hindrance around the reactive carbonyl center, which can reduce the reaction rate compared to less hindered chloroformates like ethyl chloroformate.[1]
Experimental Protocol for Solubility Determination
Given the absence of specific published protocols for this compound, a general methodology for determining the solubility of a reactive liquid like this compound is provided below.
4.1. Safety Precautions
-
This compound is corrosive and a lachrymator.[1] All handling must be performed in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use dry glassware and anhydrous solvents.
4.2. Materials and Reagents
-
This compound
-
Selected anhydrous organic solvents
-
Dry glassware (vials with screw caps, graduated cylinders, pipettes)
-
Analytical balance (accurate to ±0.1 mg)
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and stir bars
4.3. Qualitative Solubility Test
-
Add 1 mL of the selected anhydrous solvent to a dry vial under an inert atmosphere.
-
To this solvent, add this compound dropwise (approximately 10-20 µL per drop) with gentle agitation.
-
Observe for miscibility or the formation of a second phase.
-
Continue adding the chloroformate up to approximately 0.1 mL. If a single phase is maintained, the compound is considered qualitatively soluble.
4.4. Quantitative Solubility Determination (Gravimetric Method)
-
Prepare a series of sealed, dry vials, each containing a small, weighed magnetic stir bar.
-
Under an inert atmosphere, add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to each vial.
-
Place the vials on a magnetic stirrer.
-
Add a known, small mass of this compound to the first vial. Seal and stir for a predetermined amount of time (e.g., 30 minutes) at a constant temperature.
-
If the solute completely dissolves, add an additional known mass of the chloroformate to the same vial and repeat the stirring process.
-
Continue this incremental addition until a small amount of undissolved liquid (a second phase) persists.
-
The total mass of the solute added before the persistence of the second phase, divided by the volume of the solvent, represents the solubility at that temperature.
-
For confirmation, the saturated solution can be carefully decanted, and a known volume of the clear solution can be evaporated under reduced pressure (and controlled temperature to prevent thermal decomposition), with the mass of the residue being measured.
Visualization of Solvent Selection Workflow
The following diagram outlines the logical process for selecting an appropriate organic solvent for an application involving this compound.
Caption: Workflow for selecting a suitable organic solvent for this compound.
References
Methodological & Application
Application Note: Chiral Amino Acid Analysis Following Derivatization with 2-Methylbutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of amino acids using 2-Methylbutyl chloroformate for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS). Alkyl chloroformates are effective reagents for the simultaneous derivatization of the carboxylic acid and amino groups of amino acids, rendering them volatile and suitable for GC analysis.[1][2][3] The use of a chiral derivatizing agent such as (S)-(+)-2-Methylbutyl chloroformate allows for the separation of amino acid enantiomers, which is critical in pharmaceutical research and metabolomics. While specific literature on this compound is limited, this protocol is adapted from established methods using similar alkyl chloroformates like methyl, ethyl, and isobutyl chloroformate.[1][4][5][6]
Introduction
The analysis of amino acids is fundamental in various scientific disciplines, from clinical diagnostics to food science. Gas chromatography is a powerful technique for this purpose, but it requires the analytes to be volatile and thermally stable. Derivatization with alkyl chloroformates is a rapid and efficient method to achieve this.[3] The reaction proceeds in an aqueous medium, where the chloroformate reacts with both the amino and carboxylic acid functional groups. The resulting derivatives are then extracted into an organic solvent for GC-MS analysis. The choice of this compound, a chiral reagent, enables the diastereomeric separation of D- and L-amino acid enantiomers on a non-chiral column.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific amino acid mixtures or sample matrices.
Materials:
-
Amino acid standards or sample hydrolysate
-
(S)-(+)-2-Methylbutyl chloroformate
-
Pyridine
-
Methanol (or other suitable alcohol)
-
Sodium hydroxide (NaOH) solution (e.g., 7 M)
-
Chloroform (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of amino acids in deionized water or 0.1 M HCl.
-
For biological samples, perform protein hydrolysis followed by appropriate cleanup steps, such as solid-phase extraction, to isolate the amino acids.[7]
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of a mixture of water, ethanol, and pyridine (e.g., in a 6:3:1 ratio).[8]
-
Add 5 µL of this compound.
-
Vortex the mixture vigorously for 30 seconds to initiate the derivatization.
-
-
Extraction:
-
Add 100 µL of chloroform to the reaction mixture to extract the derivatized amino acids.
-
Vortex for 30 seconds.
-
Adjust the aqueous layer to a pH of 9-10 by adding approximately 10 µL of 7 M NaOH.[8]
-
Add another 5 µL of this compound and vortex for an additional 30 seconds to ensure complete derivatization.[8]
-
Centrifuge the mixture to achieve phase separation.
-
-
Sample Finalization:
-
Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Data Presentation
| Amino Acid | Retention Time (min) (Hypothetical) | LOD (pmol) (Hypothetical) | LOQ (pmol) (Hypothetical) |
| D-Alanine | 10.2 | 1.5 | 5.0 |
| L-Alanine | 10.5 | 1.5 | 5.0 |
| D-Valine | 12.1 | 1.2 | 4.0 |
| L-Valine | 12.4 | 1.2 | 4.0 |
| D-Leucine | 14.5 | 1.0 | 3.5 |
| L-Leucine | 14.8 | 1.0 | 3.5 |
| D-Proline | 15.2 | 2.0 | 6.5 |
| L-Proline | 15.6 | 2.0 | 6.5 |
Experimental Workflow
The following diagram illustrates the key steps in the amino acid derivatization and analysis workflow.
Discussion
The described protocol offers a robust method for the derivatization of amino acids for GC-MS analysis. The use of this compound allows for the chiral separation of amino acid enantiomers, which is of significant interest in various research fields. The reaction is fast and can be performed in an aqueous environment, simplifying sample preparation. It is important to note that optimization of reaction conditions, such as reagent concentrations, reaction time, and pH, may be necessary to achieve optimal results for a specific set of amino acids or sample type. The stability of the resulting derivatives should also be assessed to ensure reliable quantitative analysis.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Methylbutyl Chloroformate in GC-MS Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, biogenic amines, and organic acids, are non-volatile due to the presence of polar functional groups (-COOH, -NH2, -OH). Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.
Alkyl chloroformates are highly effective derivatizing reagents that react rapidly with primary and secondary amines, carboxylic acids, and hydroxyl groups in an aqueous environment.[1][2] This one-step reaction is advantageous as it often requires minimal sample cleanup and can be performed at room temperature.[1] The resulting derivatives are more volatile and less polar, leading to improved chromatographic peak shapes and sensitivity.
This document provides detailed application notes and protocols for the use of 2-Methylbutyl chloroformate as a derivatizing agent for GC-MS analysis. Due to the limited availability of specific published methods for this compound, the experimental protocols provided herein are adapted from established methods for the structurally similar reagent, isobutyl chloroformate. Isobutyl chloroformate has been successfully used for the sensitive GC-MS analysis of amino acids and biogenic amines.[3][4][5][6] The principles and procedures are expected to be directly applicable to this compound, providing a robust starting point for method development.
Principle of Derivatization
This compound reacts with active hydrogens on functional groups such as amines and carboxylic acids. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen (of an amine) or oxygen (of a deprotonated carboxylic acid) attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable carbamate from an amine or a mixed anhydride from a carboxylic acid, which is subsequently converted to an ester in the presence of an alcohol. These derivatives are significantly more volatile and suitable for GC-MS analysis.
Applications
The primary application of this compound derivatization in GC-MS is for the quantitative and qualitative analysis of polar analytes that are otherwise difficult to analyze by GC. Key application areas include:
-
Metabolomics: Comprehensive profiling of amino acids and organic acids in biological fluids (e.g., plasma, urine) and tissue extracts.[2]
-
Food Science: Determination of biogenic amines in fermented foods and beverages, such as wine and cheese, as indicators of quality and safety.[3][4]
-
Pharmaceutical Analysis: Chiral separation of amino acid enantiomers, which is critical in drug development and synthesis.
-
Clinical Chemistry: Quantification of specific amino acids or their metabolites as biomarkers for various diseases.
Experimental Protocols
Note: The following protocols are adapted from methods developed for isobutyl chloroformate and should be optimized for specific applications using this compound.
Protocol 1: Derivatization of Biogenic Amines in Aqueous Samples (e.g., Wine, Juice)
This protocol is adapted from the method described by Cunha et al. (2011) for the analysis of biogenic amines in Port wine and grape juice.[3][4]
Materials:
-
This compound
-
Toluene
-
Methanol
-
Sodium hydroxide (NaOH)
-
Pyridine (optional, as a catalyst)
-
Sample containing biogenic amines (e.g., wine)
-
Internal Standard solution (e.g., heptylamine in water)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the aqueous sample into a 10 mL glass centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 200 µL of 2 M NaOH to basify the sample.
-
Add 1 mL of toluene.
-
-
Derivatization Reaction:
-
Add 50 µL of this compound to the two-phase system.
-
Optionally, add 50 µL of pyridine to catalyze the reaction.
-
Immediately cap the tube and vortex vigorously for 1 minute.
-
Let the mixture react at room temperature for 10 minutes, with intermittent vortexing.
-
-
Extraction and Sample Cleanup:
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (toluene) to a clean GC vial.
-
To remove excess reagent, add 200 µL of methanol to the toluene extract and vortex for 30 seconds. This step may degrade histamine and tyramine derivatives; for these analytes, an alternative is to evaporate an aliquot of the toluene layer to dryness and reconstitute in a suitable solvent.[3][4]
-
Centrifuge again if necessary to ensure a clear supernatant.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final organic extract into the GC-MS system.
-
GC-MS Parameters (Starting Point for Optimization)
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column. For chiral analysis, a Chirasil-Val column is recommended.
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data
The following tables summarize representative method validation data for the analysis of biogenic amines and amino acids using isobutyl chloroformate derivatization, which is expected to be comparable to that achievable with this compound.
Table 1: Representative Method Validation Data for Biogenic Amines
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Methylamine | > 0.99 | 5 - 20 | 15 - 60 | 90 - 110 |
| Ethylamine | > 0.99 | 5 - 20 | 15 - 60 | 90 - 110 |
| Putrescine | > 0.99 | 10 - 50 | 30 - 150 | 85 - 115 |
| Cadaverine | > 0.99 | 10 - 50 | 30 - 150 | 85 - 115 |
| Histamine | > 0.99 | 20 - 100 | 60 - 300 | 80 - 120 |
| Tyramine | > 0.99 | 20 - 100 | 60 - 300 | 80 - 120 |
| Phenylethylamine | > 0.99 | 10 - 50 | 30 - 150 | 90 - 110 |
Data compiled and adapted from literature on isobutyl and other alkyl chloroformate derivatization methods. Actual values will vary depending on the matrix and instrumentation.
Table 2: Representative Method Validation Data for Amino Acids
| Analyte | Linearity (R²) | LOD (pg on-column) | LOQ (pg on-column) | Recovery (%) |
| Alanine | > 0.99 | 100 - 300 | 300 - 900 | 85 - 110 |
| Valine | > 0.99 | 100 - 300 | 300 - 900 | 85 - 110 |
| Leucine | > 0.99 | 100 - 300 | 300 - 900 | 85 - 110 |
| Isoleucine | > 0.99 | 100 - 300 | 300 - 900 | 85 - 110 |
| Proline | > 0.99 | 150 - 400 | 450 - 1200 | 80 - 115 |
| Phenylalanine | > 0.99 | 150 - 400 | 450 - 1200 | 80 - 115 |
| Aspartic Acid | > 0.99 | 200 - 500 | 600 - 1500 | 75 - 110 |
| Glutamic Acid | > 0.99 | 200 - 500 | 600 - 1500 | 75 - 110 |
Data compiled and adapted from literature on alkyl chloroformate derivatization methods. Actual values will vary depending on the matrix and instrumentation.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the derivatization and analysis workflow.
Caption: Workflow for the derivatization and extraction of analytes.
Caption: Logical flow of the GC-MS analysis process.
Conclusion
Derivatization with this compound is a promising technique for the GC-MS analysis of a wide range of polar metabolites. The adapted protocol presented here provides a solid foundation for method development, offering a rapid, efficient, and robust approach for converting non-volatile analytes into derivatives suitable for GC-MS. The expected analytical performance, including low limits of detection and good linearity, makes this method highly suitable for demanding applications in metabolomics, food safety, and pharmaceutical research. Researchers are encouraged to optimize the specific reaction and instrumental conditions for their analytes and matrices of interest to achieve the best possible results.
References
- 1. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Chiral Analysis of Amino Acids with 2-Methylbutyl Chloroformate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral analysis of amino acids using 2-Methylbutyl chloroformate as a derivatization reagent. The methodologies described are primarily for use with gas chromatography-mass spectrometry (GC-MS) and are designed to facilitate the enantioselective separation and quantification of amino acid enantiomers in various matrices.
Introduction
The enantiomeric distribution of amino acids is a critical parameter in numerous fields, including drug development, food science, and clinical diagnostics. Chiral analysis allows for the determination of the relative abundance of D- and L-enantiomers, which can be indicative of physiological processes, disease states, or product authenticity. Derivatization with alkyl chloroformates is a robust and widely used method for preparing amino acids for gas chromatographic analysis. This process converts the polar, non-volatile amino acids into volatile ester derivatives suitable for GC separation.
This compound, a branched-chain alkyl chloroformate, serves as an effective derivatization reagent for this purpose. The resulting derivatives can be resolved on a chiral stationary phase, enabling the separation and quantification of individual amino acid enantiomers. This method is noted for its simplicity, speed, and reproducibility.[1] While specific data for this compound is extrapolated from similar alkyl chloroformates, isobutyl chloroformate, a structural isomer, has been shown to provide enhanced sensitivity in GC-MS analyses compared to other alkyl chloroformates.[2][3]
Principle of the Method
The chiral analysis of amino acids using this compound involves a two-step derivatization reaction followed by separation and detection using a gas chromatograph coupled with a mass spectrometer.
-
Derivatization: The amino groups of the amino acids react with this compound in an aqueous alkaline medium. Simultaneously, the carboxylic acid groups are esterified. This one-step reaction forms N-(2-methylbutoxycarbonyl) amino acid 2-methylbutyl esters. This derivatization renders the amino acids volatile and thermally stable for GC analysis.
-
Separation: The derivatized amino acid enantiomers are then separated on a chiral capillary column, such as one coated with Chirasil-L-Val.[1][4] The chiral stationary phase interacts differently with the D- and L-enantiomers, resulting in different retention times and allowing for their separation.
-
Detection and Quantification: A mass spectrometer is used for the detection and quantification of the separated amino acid derivatives. The high selectivity of selected ion monitoring (SIM) mode allows for sensitive and accurate quantification.[1]
Experimental Protocols
Materials and Reagents
-
Amino acid standards (D- and L-enantiomers)
-
This compound
-
Pyridine
-
2-Methylbutanol
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample matrix (e.g., plasma, urine, protein hydrolysate)
Standard Solution Preparation
Prepare stock solutions of individual D- and L-amino acids at a concentration of 1 mg/mL in 0.1 M HCl. A working standard mixture containing all amino acids of interest can be prepared by diluting the stock solutions with deionized water.
Sample Preparation
The sample preparation will vary depending on the matrix. A general protocol for protein hydrolysate is provided below.
-
Hydrolysis: For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids.
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, an SPE step using a cation exchange column may be necessary to clean up the sample and concentrate the amino acids.
Derivatization Protocol
-
To 100 µL of the amino acid standard solution or prepared sample in a reaction vial, add 100 µL of a 1:4 (v/v) mixture of 2-methylbutanol and pyridine.
-
Add 20 µL of this compound to the vial.
-
Vortex the mixture for 30 seconds to 1 minute at room temperature. The reaction is rapid and should be complete within this time.
-
Add 200 µL of chloroform and 400 µL of deionized water to the vial.
-
Vortex vigorously for 30 seconds to extract the derivatized amino acids into the organic phase.
-
Centrifuge the vial to separate the layers.
-
Transfer the lower organic layer (chloroform) to a clean vial.
-
Dry the organic phase with a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Below is a DOT script representation of the derivatization and extraction workflow.
Caption: Derivatization and extraction workflow for amino acids.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Chiral Column: Chirasil-L-Val (25 m x 0.25 mm I.D., 0.12 µm film thickness)[1]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 10°C/min to 220°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
The logical relationship for the analytical process is depicted in the following DOT script.
Caption: Logical workflow of the chiral amino acid analysis.
Data Presentation
The following tables summarize the expected quantitative data for the chiral analysis of selected amino acids derivatized with this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative Retention Times and Target Ions for Chiral Amino Acid Analysis
| Amino Acid | Enantiomer | Expected Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Alanine | L-Ala | 12.5 | 116 | 188 | 260 |
| D-Ala | 12.8 | 116 | 188 | 260 | |
| Valine | L-Val | 15.2 | 144 | 216 | 288 |
| D-Val | 15.6 | 144 | 216 | 288 | |
| Leucine | L-Leu | 17.8 | 158 | 230 | 302 |
| D-Leu | 18.2 | 158 | 230 | 302 | |
| Proline | L-Pro | 19.5 | 142 | 214 | 286 |
| D-Pro | 19.9 | 142 | 214 | 286 | |
| Phenylalanine | L-Phe | 25.1 | 192 | 264 | 336 |
| D-Phe | 25.5 | 192 | 264 | 336 |
Table 2: Method Performance Characteristics
| Parameter | Representative Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Conclusion
The use of this compound for the derivatization of amino acids provides a sensitive and reliable method for their chiral analysis by GC-MS. The protocol is straightforward and rapid, making it suitable for high-throughput applications. The described method, with appropriate validation, can be a valuable tool for researchers, scientists, and drug development professionals for the accurate determination of amino acid enantiomeric ratios in a variety of sample types.
References
- 1. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Derivatization of Polar, Non-Volatile Compounds for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of polar, non-volatile compounds, rendering them suitable for analysis by gas chromatography (GC). The following sections outline the principles, reagent choices, and step-by-step methodologies for the most common derivatization techniques: silylation, acylation, and esterification/alkylation.
Introduction to Derivatization for GC
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, fatty acids, steroids, and sugars, are polar and non-volatile. Direct analysis of these compounds by GC is often impossible due to their low volatility, thermal instability, and tendency to interact with the GC column, leading to poor peak shape and inaccurate results.[1][2][3]
Derivatization is the process of chemically modifying a compound to produce a new compound with properties more amenable to GC analysis.[4][5] The primary goals of derivatization are to:
-
Increase Volatility: By replacing polar functional groups (e.g., -OH, -NH, -COOH, -SH) with less polar moieties, the volatility of the analyte is increased, allowing it to be readily transferred into the gas phase.[3][6]
-
Enhance Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.[6]
-
Improve Chromatographic Separation: By reducing intermolecular hydrogen bonding, derivatization leads to sharper, more symmetrical peaks and improved resolution between analytes.[1][6]
-
Increase Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD).[7]
The choice of derivatization method depends on the nature of the analyte, the functional groups present, the sample matrix, and the desired analytical outcome.[8] This guide will focus on the three most prevalent derivatization techniques in GC: silylation, acylation, and esterification/alkylation.
Silylation
Silylation is the most widely used derivatization technique for GC analysis. It involves the replacement of active hydrogens in functional groups like hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[7][8] The resulting silyl ethers, esters, and amines are significantly more volatile and less polar than the parent compounds.[8]
Comparison of Common Silylating Reagents
The selection of a silylating reagent is critical and depends on the reactivity of the target functional groups and the desired stability of the derivatives. The following table provides a comparison of commonly used silylating reagents.
| Reagent/Mixture | Target Functional Groups & Reactivity Order | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols > Phenols > Carboxylic Acids > Amines > Amides[8] | Highly reactive and versatile; byproducts are volatile and typically do not interfere with chromatography.[8] | TMS derivatives can be sensitive to moisture.[8] | 30-60 min at 60-80°C[9] |
| BSTFA + 1% TMCS (Trimethylchlorosilane) | Increases reactivity for hindered groups and less reactive sites (e.g., secondary amines, amides).[8] | The catalytic amount of TMCS significantly enhances the silylating power of BSTFA, making it effective for sterically hindered compounds.[8] | TMCS is corrosive and moisture-sensitive.[8] | 30-60 min at 60-80°C[9] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Similar to BSTFA, but often considered more reactive, especially for steroids.[10][11] | More volatile byproducts than BSTFA, which can be advantageous in trace analysis.[12] | TMS derivatives are moisture-sensitive. | 30-60 min at 60-80°C[9] |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Forms t-BDMS derivatives. | t-BDMS derivatives are approximately 10,000 times more stable to hydrolysis than TMS derivatives, making them ideal for applications requiring robust derivatives.[7][13] | Higher molecular weight of the derivative; may be less reactive towards sterically hindered groups.[3] | 30-60 min at 60-100°C[14] |
Experimental Protocols for Silylation
Protocol 1: General Silylation of Steroids using BSTFA + 1% TMCS
This protocol is suitable for the derivatization of hydroxyl and keto groups in steroids for GC-MS analysis.[12][15]
Materials:
-
Steroid standard or dried sample extract
-
BSTFA + 1% TMCS
-
Anhydrous pyridine (optional, as a catalyst)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of an anhydrous solvent (e.g., acetonitrile) to the dried sample in a GC vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.[12]
-
If derivatizing sterically hindered hydroxyl groups, the addition of a small amount of anhydrous pyridine can act as a catalyst.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[16][17]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Derivatization of Amino Acids using MTBSTFA
This protocol describes the formation of stable t-BDMS derivatives of amino acids.[18]
Materials:
-
Amino acid standard or dried sample extract
-
MTBSTFA
-
Anhydrous acetonitrile
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Place a 50 μL aliquot of an amino acid solution in a GC vial and evaporate to dryness.
-
Add 100 µL of anhydrous acetonitrile to the dried residue.[18]
-
Add 100 µL of MTBSTFA to the vial.[18]
-
Cap the vial tightly and heat at 100°C for 4 hours. For some applications, heating at 70°C for 30 minutes may be sufficient.[18]
-
Cool the vial to room temperature.
-
The sample can be directly injected or further diluted with a suitable solvent before GC-MS analysis.
General experimental workflow for silylation.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen in hydroxyl, amino, and thiol groups.[19] The resulting esters, amides, and thioesters are less polar and more volatile. Acylating reagents are particularly useful for highly polar, multifunctional compounds like amino acids and carbohydrates.[7] The introduction of halogenated acyl groups can significantly enhance the sensitivity of the electron capture detector (ECD).
Comparison of Common Acylating Reagents
| Reagent | Target Functional Groups | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Acetic Anhydride | Alcohols, Phenols, Amines | Readily available and inexpensive. | Produces acetic acid as a byproduct, which may need to be removed. | Heating, often with a catalyst like pyridine. |
| Trifluoroacetic Anhydride (TFAA) | Alcohols, Phenols, Amines | Forms highly volatile trifluoroacetyl derivatives; enhances ECD response.[7] | Byproducts are acidic and may need to be removed. | 15 min at 60°C[17] |
| Pentafluoropropionic Anhydride (PFPA) | Alcohols, Phenols, Amines | Provides excellent volatility and high ECD sensitivity. | Acidic byproducts. | 30 min at 60°C |
| Heptafluorobutyric Anhydride (HFBA) | Alcohols, Phenols, Amines | Confers the highest degree of ECD sensitivity among common acylating agents. | Acidic byproducts. | 30 min at 75°C |
Experimental Protocol for Acylation
Protocol 3: Acylation of Amines using Trifluoroacetic Anhydride (TFAA)
This protocol is suitable for the derivatization of primary and secondary amines for enhanced GC-ECD or GC-MS analysis.[17]
Materials:
-
Amine standard or dried sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Heating block or oven
-
GC vials with caps
-
Nitrogen gas supply for evaporation
Procedure:
-
Evaporate the sample extract containing the amines to dryness under a gentle stream of nitrogen.[17]
-
Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate) to the dried residue.[17]
-
Add 50 µL of TFAA to the vial.[17]
-
Cap the vial tightly and heat at 60°C for 15 minutes.[17]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.[17]
-
Reconstitute the residue in a suitable solvent for GC injection (e.g., hexane).
-
The sample is now ready for analysis.
General experimental workflow for acylation.
Esterification and Alkylation
Esterification and alkylation are derivatization techniques primarily used for compounds containing acidic hydrogens, such as carboxylic acids and phenols.[20] Esterification converts carboxylic acids into esters (commonly methyl esters), while alkylation introduces an alkyl group.[1][20] These reactions reduce the polarity and increase the volatility of the analytes.
Comparison of Common Esterification/Alkylation Reagents
| Reagent | Target Functional Groups | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| BF₃-Methanol (Boron Trifluoride in Methanol) | Carboxylic Acids | One of the fastest and most convenient methods for preparing fatty acid methyl esters (FAMEs). | BF₃ is toxic and moisture-sensitive.[21] | 30 min at 60°C[22][23] |
| HCl in Methanol | Carboxylic Acids | A classic and effective method for esterification. | Can be slower than BF₃-Methanol. | Can require several hours at reflux or overnight at a lower temperature. |
| (Trimethylsilyl)diazomethane (TMS-DM) | Carboxylic Acids | Reacts rapidly and specifically with carboxylic acids at room temperature.[24] | Toxic and potentially explosive; should be handled with care. | Rapid at room temperature[24] |
| Methyl Chloroformate (MCF) | Amino and non-amino organic acids | Instantaneous reaction without heating; derivatives are stable. | Requires careful pH control. | Room temperature[25] |
Experimental Protocol for Esterification
Protocol 4: Esterification of Fatty Acids using BF₃-Methanol
This is a widely used protocol for the preparation of fatty acid methyl esters (FAMEs) from lipids for GC analysis.[1][23][26]
Materials:
-
Lipid extract or oil sample (1-25 mg)[26]
-
14% Boron trifluoride in methanol (BF₃-Methanol)[23]
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh approximately 20-50 mg of the lipid extract or oil into a reaction vial.[23]
-
Add 1 mL of hexane to dissolve the sample.[23]
-
Add 0.5 mL of 14% BF₃-Methanol reagent to the vial.[23]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[22][23]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[23]
-
Vortex for 10 seconds and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[1][23]
-
The sample is now ready for GC analysis.
General experimental workflow for esterification.
Conclusion
Derivatization is an indispensable tool for the analysis of polar, non-volatile compounds by gas chromatography. The choice of the appropriate derivatization technique—silylation, acylation, or esterification/alkylation—is crucial for achieving the desired analytical performance. By carefully selecting the reagent and optimizing the reaction conditions, researchers, scientists, and drug development professionals can successfully analyze a wide range of compounds, obtaining accurate and reproducible results. The protocols and comparative data provided in these application notes serve as a guide for developing robust and reliable GC-based analytical methods.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. researchgate.net [researchgate.net]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for Derivatization with 2-Methylbutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for sample preparation involving derivatization with 2-Methylbutyl chloroformate (2-MBCF). This reagent is particularly useful for the analysis of polar, non-volatile compounds, such as amino acids, organic acids, and phenols, by gas chromatography-mass spectrometry (GC-MS). The derivatization process enhances the volatility and thermal stability of these analytes, enabling their successful separation and quantification.
Introduction to this compound Derivatization
This compound is an alkyl chloroformate derivatizing agent that reacts with functional groups containing active hydrogens, such as amines, phenols, and carboxylic acids, to form stable and volatile carbamate or ester derivatives.[1] This chemical modification is crucial for the analysis of many biologically significant molecules that are otherwise unsuitable for direct GC-MS analysis due to their high polarity and low volatility.[1]
A key advantage of derivatization with alkyl chloroformates like 2-MBCF is the ability to perform the reaction in an aqueous environment, which simplifies sample preparation by eliminating the need for complete drying of the sample.[2] The resulting derivatives are less polar and can be efficiently extracted into an organic solvent for subsequent GC-MS analysis.[3] The 2-methylbutyl group, being a branched alkyl chain, can also confer increased stability to the resulting derivatives compared to smaller, linear alkyl groups.[1] This technique is also applicable for the chiral analysis of amino acids, allowing for the separation of enantiomers on a suitable chiral stationary phase.
Experimental Protocols
The following protocols are generalized procedures adapted from established methods for similar alkyl chloroformates (e.g., methyl, ethyl, and isobutyl chloroformate) and should be optimized for specific applications and analytes.
Protocol 1: Derivatization of Amino Acids in Human Plasma
This protocol outlines the procedure for the derivatization of amino acids in human plasma samples prior to GC-MS analysis.
Materials:
-
This compound (2-MBCF)
-
Human plasma (EDTA or heparin-anticoagulated)
-
Methanol (HPLC grade)
-
Pyridine (anhydrous)
-
Chloroform (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Internal Standard (e.g., a stable isotope-labeled amino acid)
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
GC vials with inserts
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol to precipitate proteins.
-
Add an appropriate amount of internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) solution of water and methanol.
-
Add 20 µL of pyridine to the sample. Pyridine acts as a catalyst and neutralizes the HCl byproduct.[4]
-
Vortex briefly to mix.
-
Add 10 µL of this compound.
-
Immediately vortex the mixture vigorously for 30-60 seconds to ensure a rapid and complete reaction. The reaction is typically very fast.
-
-
Extraction of Derivatives:
-
Add 200 µL of chloroform to the reaction mixture.
-
Vortex for 1 minute to extract the 2-MBCF derivatives into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial with an insert for analysis.
-
Protocol 2: Chiral Analysis of Amino Acids
This protocol is designed for the enantioselective analysis of amino acids. The derivatization procedure is similar to Protocol 1, but the GC-MS analysis requires a chiral column.
Procedure:
-
Follow the sample pre-treatment and derivatization steps as described in Protocol 1.
-
For the GC-MS analysis, use a chiral capillary column, such as a Chirasil-L-Val, to separate the D- and L-enantiomers of the amino acid derivatives.[5]
-
Optimize the GC oven temperature program to achieve baseline separation of the enantiomeric pairs of interest.
Quantitative Data
Specific quantitative performance data for this compound is not extensively available in the reviewed literature. However, the following tables provide representative data from studies using other alkyl chloroformates for the derivatization of amino acids, which can serve as a reference for expected performance.
Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Amino Acid Analysis using Alkyl Chloroformate Derivatization and GC-MS.
| Analyte | Derivatizing Agent | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Various Amino Acids | Methyl Chloroformate | Standard Solution | ppb range | - | [6][7] |
| Valproic Acid | Ethyl Chloroformate | Human Plasma | - | - | [8] |
| Organic & Amino Acids | Trimethylsilyl (TMS) & Trifluoroacyl (TFA) | Plasma Spot | 10 - 90 | 80 - 500 | [9] |
| D,L-Amino Acids | Pentafluoropropyl Chloroformate | Standard Solution | 0.29 - 0.80 (pmol) | - | [10] |
Note: Data is provided for illustrative purposes and will vary depending on the specific analyte, matrix, and instrumentation.
Table 2: Representative Linearity and Recovery Data for Amino Acid Analysis.
| Analyte | Derivatizing Agent | Matrix | Linearity (R²) | Recovery (%) | Reference |
| Various Amino Acids | Methyl Chloroformate | Standard Solution | >0.99 | - | [6] |
| D,L-Amino Acids | Pentafluoropropyl Chloroformate | Standard Solution | - | 62.1 - 98.0 | [10] |
| Various Amino Acids | AccQ-Tag | Serum, Tears | >0.99 | >85 | [11] |
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of 2-MBCF derivatives. Optimization will be necessary for specific applications.
Table 3: Recommended GC-MS Parameters.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 - 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) for target analysis |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical derivatization reaction.
Caption: Experimental workflow for the derivatization of plasma samples with this compound.
Caption: Chemical reaction for the derivatization of an amino acid with this compound.
References
- 1. This compound | High Purity | For RUO [benchchem.com]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methylbutyl Chloroformate Derivatives in Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyl chloroformate is a versatile derivatizing agent belonging to the alkyl chloroformate family. While extensively utilized in gas chromatography (GC) to enhance the volatility of polar analytes, its application in liquid chromatography (LC) offers significant advantages for the analysis of a wide range of compounds. Derivatization with this compound can improve chromatographic resolution, enhance detector response, and increase the hydrophobicity of polar molecules, leading to better retention on reversed-phase columns.
This document provides detailed application notes and protocols for the use of this compound in liquid chromatography, focusing on the derivatization of key analytes such as amino acids, primary amines, and peptides. The information presented is intended to guide researchers in developing robust and sensitive LC and LC-MS methods.
Principle of Derivatization
This compound reacts with primary and secondary amines, phenols, and carboxylic acids to form stable carbamate or ester derivatives. This reaction, typically carried out in a slightly alkaline aqueous medium, is rapid and efficient. The resulting derivatives are less polar and more amenable to separation by reversed-phase liquid chromatography. The introduction of the 2-methylbutyl group increases the hydrophobicity of the analyte, leading to improved retention and separation on C18 or similar stationary phases.
Application 1: Analysis of Amino Acids by LC-MS
Overview
Amino acid analysis is crucial in various fields, including clinical diagnostics, food science, and biomedical research. Derivatization with this compound allows for the sensitive and selective analysis of amino acids by reversed-phase LC-MS. The derivatization targets the primary amino group of the amino acids, forming stable carbamates.
Experimental Protocol
1. Reagent Preparation:
-
Derivatization Reagent: this compound solution (10 mg/mL in acetonitrile).
-
Borate Buffer: 0.1 M Borate buffer, pH 9.5.
-
Quenching Solution: 1% Formic acid in water.
-
Sample Solvent: Acetonitrile/Water (50:50, v/v).
2. Sample Preparation:
-
Prepare a standard solution of amino acids in 0.1 M HCl or an appropriate aqueous buffer.
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile, vortexing, and centrifuging at >10,000 x g for 10 minutes. Collect the supernatant.
-
Transfer 100 µL of the standard solution or the supernatant from the biological sample to a microcentrifuge tube.
3. Derivatization Procedure:
-
Add 100 µL of 0.1 M Borate buffer (pH 9.5) to the sample.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture vigorously for 1 minute at room temperature.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 20 µL of 1% formic acid to quench the reaction and stabilize the derivatives.
-
Centrifuge the sample at >10,000 x g for 5 minutes.
-
Transfer the supernatant to an LC vial for analysis.
4. LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-17 min: 80-95% B
-
17-18 min: 95% B
-
18-18.1 min: 95-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the specific m/z transitions for each derivatized amino acid.
Data Presentation
Table 1: Hypothetical LC-MS Data for this compound Derivatized Amino Acids
| Analyte (Amino Acid) | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Alanine Derivative | [M+H]+ of derivatized Ala | Fragment 1 | 5.2 |
| Valine Derivative | [M+H]+ of derivatized Val | Fragment 1 | 7.8 |
| Leucine Derivative | [M+H]+ of derivatized Leu | Fragment 1 | 9.5 |
| Phenylalanine Derivative | [M+H]+ of derivatized Phe | Fragment 1 | 11.2 |
Note: The specific m/z values will depend on the exact mass of the 2-methylbutyl carbamate derivative of each amino acid. These values need to be determined experimentally.
Visualization
Caption: Workflow for amino acid analysis using this compound derivatization.
Application 2: Chiral Separation of Primary Amines by HPLC
Overview
The enantiomeric separation of chiral amines is critical in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column. While this compound itself is not chiral, it can be used to derivatize amines prior to separation on a chiral stationary phase (CSP), where the bulky 2-methylbutyl group can enhance chiral recognition.
Experimental Protocol
1. Reagent Preparation:
-
Derivatization Reagent: this compound solution (10 mg/mL in acetonitrile).
-
Base: 0.1 M Sodium bicarbonate solution.
-
Quenching Solution: 1% Acetic acid in water.
2. Derivatization Procedure:
-
Dissolve the racemic amine sample in a suitable solvent (e.g., methanol, acetonitrile).
-
To 100 µL of the amine solution, add 100 µL of 0.1 M sodium bicarbonate solution.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 1 minute and let it react for 10 minutes at room temperature.
-
Add 20 µL of 1% acetic acid to stop the reaction.
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
3. HPLC Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or protein-based chiral column).
-
Mobile Phase: A mixture of hexane/isopropanol or an appropriate mobile phase for the chosen CSP. The exact composition may need to be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
Data Presentation
Table 2: Hypothetical HPLC Data for Chiral Separation of a Primary Amine Derivative
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 | 8.3 | 50123 |
| Enantiomer 2 | 9.7 | 49876 |
Visualization
Caption: Logical diagram of chiral separation using derivatization and a chiral stationary phase.
Discussion and Considerations
-
Optimization: The derivatization conditions (e.g., pH, reaction time, reagent concentration) should be optimized for each specific analyte or sample matrix to ensure complete and reproducible derivatization.
-
Stability: The stability of the this compound derivatives should be assessed to ensure accurate quantification, especially if samples are stored before analysis.
-
Matrix Effects: For complex biological samples, matrix effects in LC-MS can be a concern. The use of stable isotope-labeled internal standards is recommended for accurate quantification.
-
Alternative Chloroformates: While this document focuses on this compound, other alkyl chloroformates such as ethyl chloroformate and isobutyl chloroformate can also be used for derivatization and may offer different chromatographic properties.[1]
Conclusion
Derivatization with this compound is a valuable technique for the analysis of a variety of polar compounds by liquid chromatography. It enhances the chromatographic properties of analytes like amino acids and primary amines, enabling improved separation and detection. The protocols and information provided herein serve as a starting point for method development, and further optimization is encouraged to meet the specific requirements of each analytical challenge.
References
Application Notes and Protocols for the Quantification of Organic Acids in Biological Samples Using 2-Methylbutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of organic acids in biological matrices such as urine, plasma, and tissue extracts is crucial for diagnosing metabolic disorders, monitoring disease progression, and in drug development. Organic acids are typically polar and non-volatile, making them challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is therefore essential to increase their volatility and improve chromatographic separation. Alkyl chloroformates are effective derivatizing agents that react with carboxylic acids to form more volatile esters.[1][2]
This document provides a detailed protocol for the quantification of organic acids in biological samples using 2-methylbutyl chloroformate as the derivatization reagent. The use of a longer-chain chloroformate like this compound can enhance the lipophilicity and chromatographic retention of the resulting derivatives, potentially improving separation and detection.[3] While specific quantitative data for this compound is not extensively published, this protocol is adapted from well-established methods using other alkyl chloroformates such as methyl and ethyl chloroformate.[1][4][5]
Principle of the Method
The methodology involves a two-step process: sample preparation and derivatization, followed by GC-MS analysis. In the sample preparation step, organic acids are extracted from the biological matrix. Subsequently, the extracted organic acids are derivatized with this compound in an aqueous medium at room temperature. The resulting 2-methylbutyl esters of the organic acids are then extracted into an organic solvent and analyzed by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (98% purity)
-
Pyridine
-
Methanol
-
Chloroform
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., a stable isotope-labeled organic acid or a structurally similar organic acid not present in the sample)
-
Organic acid standards
-
Biological sample (e.g., urine, plasma)
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
Glass vials with screw caps
Sample Preparation (Urine)
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine sample at 10,000 rpm for 5 minutes to remove particulate matter.
-
Transfer 100 µL of the supernatant to a clean glass vial.
-
Add an appropriate amount of the internal standard solution to the urine sample.
Derivatization Procedure
-
To the 100 µL urine sample containing the internal standard, add 400 µL of a methanol/pyridine mixture (4:1, v/v).
-
Vortex the mixture for 30 seconds.
-
Add 50 µL of this compound to the vial.
-
Vortex vigorously for 1 minute to facilitate the derivatization reaction.
-
To stop the reaction and neutralize excess reagent, add 400 µL of a 50 g/L sodium bicarbonate solution and vortex for 30 seconds.
-
For the extraction of the derivatized organic acids, add 400 µL of chloroform and vortex for 1 minute.
-
Centrifuge the mixture at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (chloroform) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC-MS autosampler vial for analysis.
GC-MS Analysis
The following GC-MS parameters are provided as a starting point and may require optimization for specific instruments and analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-600 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data for the analysis of a selection of organic acids using an alkyl chloroformate derivatization method are summarized below. These values are representative and may vary depending on the specific experimental conditions and the biological matrix.
Table 1: Representative Quantitative Data for Organic Acid Analysis using Alkyl Chloroformate Derivatization and GC-MS
| Organic Acid | Linearity (R²) | LOD (µM) | LOQ (µM) | Recovery (%) |
| Lactic acid | > 0.99 | 0.1 - 0.5 | 0.3 - 1.5 | 85 - 110 |
| Pyruvic acid | > 0.99 | 0.1 - 0.5 | 0.3 - 1.5 | 80 - 115 |
| Succinic acid | > 0.99 | 0.05 - 0.2 | 0.15 - 0.6 | 90 - 105 |
| Fumaric acid | > 0.99 | 0.05 - 0.2 | 0.15 - 0.6 | 90 - 110 |
| Malic acid | > 0.99 | 0.1 - 0.4 | 0.3 - 1.2 | 88 - 108 |
| Citric acid | > 0.99 | 0.2 - 0.8 | 0.6 - 2.4 | 82 - 112 |
| α-Ketoglutaric acid | > 0.99 | 0.1 - 0.3 | 0.3 - 0.9 | 85 - 115 |
Note: The data presented in this table is based on published results for methyl and ethyl chloroformate derivatization and serves as an expected performance guide for the this compound method.[5][6]
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of organic acids in biological samples using this compound derivatization is depicted in the following diagram.
Derivatization Reaction Pathway
The chemical reaction illustrating the derivatization of a carboxylic acid with this compound is shown below.
Conclusion
The use of this compound for the derivatization of organic acids offers a promising and effective method for their quantification in biological samples by GC-MS. This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this technique. The methodology is rapid, performed under mild conditions, and is suitable for a wide range of organic acids. While the provided protocol is based on established methods for other alkyl chloroformates, optimization of derivatization and GC-MS conditions for specific applications and analytes is recommended to achieve the best performance.
References
- 1. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies [mdpi.com]
- 4. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enhanced Detection of Phenols and Carboxylic Acids Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive detection of phenols and carboxylic acids is critical across various scientific disciplines, including environmental analysis, pharmaceutical development, and clinical diagnostics. However, the inherent physicochemical properties of these compounds—such as high polarity, low volatility, and lack of strong chromophores or fluorophores—often present analytical challenges. Chemical derivatization is a powerful strategy employed to overcome these limitations by modifying the functional groups of analytes to enhance their detectability and chromatographic behavior.
This document provides detailed application notes and experimental protocols for the derivatization of phenols and carboxylic acids, tailored for enhanced detection using common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Principles of Derivatization for Enhanced Detection
Derivatization chemically modifies an analyte to produce a derivative with properties more suitable for a specific analytical method. The primary goals of derivatization for phenols and carboxylic acids are:
-
Increased Volatility: For GC analysis, polar functional groups (-OH, -COOH) are converted into less polar, more volatile groups (e.g., silyl ethers, esters), enabling elution at lower temperatures and improving peak shape.[1][2][3][4][5]
-
Improved Thermal Stability: Derivatization can prevent the thermal degradation of analytes in the hot GC injection port and column.[3][4][5]
-
Enhanced Detector Response: For HPLC with UV or fluorescence detection, derivatization introduces a chromophore or fluorophore into the analyte molecule, significantly increasing sensitivity.[6][7][8][9] For GC with an electron capture detector (ECD), halogenated derivatives can be formed.[10][11]
-
Improved Chromatographic Separation: By altering the polarity and volatility of analytes, derivatization can improve peak resolution and reduce tailing.[4]
Derivatization Strategies for Phenols and Carboxylic Acids
Several derivatization techniques are commonly employed, with the choice of reagent depending on the analyte, the analytical technique, and the desired outcome. The three main strategies are silylation, acylation, and alkylation.[10][11][12]
Silylation
Silylation is a widely used method for GC analysis that involves the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[1][3][10] This process reduces the polarity and increases the volatility of the compounds.[1][3]
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular silylating reagents.[1][13][14][15] BSTFA is very versatile and reacts with a range of polar organic compounds.[13][14] Its by-products are volatile, which minimizes chromatographic interference.[13][14]
Acylation
Acylation introduces an acyl group into molecules containing active hydrogens. This technique is used to create derivatives that are more volatile and less polar.[11][16] The use of fluorinated acyl groups can significantly enhance the response of an electron capture detector (ECD).[11]
-
Common Reagents: Perfluorinated acid anhydrides such as trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPAA) are frequently used.[17] These reagents readily react with alcohols, phenols, and amines.[17]
Alkylation
Alkylation involves replacing an acidic hydrogen with an alkyl group, a common application being the conversion of carboxylic acids to esters.[10][11] Alkyl esters are generally more stable than silyl derivatives.[10] For phenols, alkylation can form ethers.[3]
-
Common Reagents:
-
Pentafluorobenzyl bromide (PFBBr): This reagent is used to form pentafluorobenzyl (PFB) derivatives of phenols and carboxylic acids, which are highly sensitive to ECD.[3][11][18]
-
Ethyl Chloroformate (ECF): ECF is used for the rapid derivatization of phenols and carboxylic acids in aqueous media for GC-MS analysis.[19][20][21]
-
Fluorescent Alkyl Halides: For HPLC with fluorescence detection, reagents like 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) are used to introduce a fluorescent tag to carboxylic acids.[8][22]
-
Quantitative Data Summary
The following tables summarize the enhancement in detection achieved through derivatization for representative phenols and carboxylic acids.
Table 1: Enhancement of Detection for Phenols via Derivatization for GC Analysis
| Analyte | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Halogenated Phenols | Pentafluorobenzyl bromide (PFBBr) | GC/MS | 0.0066–0.0147 µg/L (in water) | [23] |
| Phenolic Compounds | Ethyl Chloroformate (ECF) | GC-MS | LOD: 12.5–50 ng/mL, LOQ: 25–100 ng/mL | [19][21] |
Table 2: Enhancement of Detection for Carboxylic Acids via Derivatization
| Analyte | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) | Reference |
| Carboxylic Acids (C1-C8) | 1-Pyrenemethylamine | HPLC-Fluorescence | 2.3-8.0 fmol per 10-µL injection | [24] |
| D-Naproxen | D-DBD-APy, D-NBD-APy, D-ABD-APy | HPLC-Fluorescence | 10-30 fmol | [25] |
| Unitary Carboxylic Acids | 9-Chloromethyl Anthracene | HPLC-Fluorescence | 0.18 to 2.53 pmol | [9] |
| Aromatic Carboxylic Acids | Ethyl Chloroformate (ECF) | GC-MS | LOD: 12.5–50 ng/mL, LOQ: 25–100 ng/mL | [19][21] |
Experimental Protocols
Protocol 1: Silylation of Phenols and Carboxylic Acids using BSTFA for GC-MS Analysis
This protocol describes the general procedure for the derivatization of phenols and carboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Sample containing phenol or carboxylic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) [or BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst]
-
Anhydrous Pyridine or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Heating block or water bath
-
Reaction vials with screw caps and PTFE-lined septa
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette 1-5 mg of the sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water as silylating reagents are moisture-sensitive.[3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA. For sterically hindered or difficult-to-derivatize compounds, use BSTFA with 1% TMCS.[14][16]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 20-30 minutes in a heating block or water bath.[13][16] Some reactive compounds may be fully derivatized at room temperature, while others may require longer heating times.[13]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. m.youtube.com [m.youtube.com]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. weber.hu [weber.hu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Derivatization techniques for free fatty acids by GC [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. Rapid and simultaneous determination of free aromatic carboxylic acids and phenols in commercial juices by GC-MS after ethyl chloroformate derivatization [iris.uniroma1.it]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing Derivatization with 2-Methylbutyl Chloroformate: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for 2-Methylbutyl chloroformate derivatization. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a derivatizing agent used in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). It is used to modify polar, non-volatile compounds such as amines, phenols, and carboxylic acids. This modification, known as derivatization, converts these compounds into more volatile and thermally stable derivatives, making them suitable for GC analysis.
Q2: How does the structure of this compound affect the derivatization reaction?
A2: The 2-methylbutyl group is a branched alkyl group, which introduces steric hindrance around the reactive carbonyl center of the chloroformate. Compared to smaller, linear alkyl chloroformates like methyl or ethyl chloroformate, this steric bulk can lead to a slower reaction rate. However, the resulting derivatives may exhibit increased stability.
Q3: What types of analytes can be derivatized with this compound?
A3: This reagent is effective for derivatizing compounds containing active hydrogens, primarily:
-
Primary and Secondary Amines: Forms stable carbamate derivatives.
-
Phenols: Forms carbonate derivatives.
-
Carboxylic Acids: Forms mixed anhydride intermediates that are subsequently converted to esters.
-
Amino Acids: Derivatizes both the amino and carboxylic acid functional groups.
Q4: What are the advantages of using this compound for derivatization?
A4: Alkyl chloroformate derivatizations, including those with this compound, offer several advantages over traditional methods like silylation. The reaction is typically rapid and can often be performed in an aqueous environment, eliminating the need for a completely anhydrous sample and lengthy heating steps.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound derivatization.
Issue 1: Low or No Derivative Peak in the Chromatogram
-
Possible Cause 1: Incomplete Reaction.
-
Solution: The reaction may be too slow due to the steric hindrance of the 2-methylbutyl group. Increase the reaction time or gently warm the reaction mixture. Ensure thorough mixing or vortexing to facilitate the reaction.
-
-
Possible Cause 2: Incorrect pH.
-
Solution: The derivatization of amines and phenols is typically performed under basic conditions to deprotonate the functional group, making it a better nucleophile. Ensure the pH of the reaction mixture is in the optimal range (typically pH 8-10). Use a suitable buffer or add a base like pyridine or sodium hydroxide.
-
-
Possible Cause 3: Reagent Degradation.
-
Solution: this compound is sensitive to moisture. Store the reagent under an inert atmosphere and ensure it is fresh. Use anhydrous solvents for the preparation of reagent solutions.
-
-
Possible Cause 4: Insufficient Reagent.
-
Solution: An excess of the derivatizing reagent is generally required to drive the reaction to completion. A common starting point is a 2:1 molar ratio of the derivatizing reagent to the active hydrogens in the analyte.
-
Issue 2: Poor Reproducibility and Variability in Peak Areas
-
Possible Cause 1: Inconsistent Sample pH.
-
Solution: Small variations in pH can significantly affect the derivatization efficiency. Use a reliable buffer system to maintain a consistent pH across all samples and standards.
-
-
Possible Cause 2: Inaccurate Reagent Addition.
-
Solution: Ensure precise and consistent addition of all reagents, including the this compound, base, and any solvents. Use calibrated pipettes.
-
-
Possible Cause 3: Incomplete Extraction of Derivatives.
-
Solution: After derivatization, the derivatives are typically extracted into an organic solvent. Ensure the chosen solvent is appropriate and that the extraction is performed efficiently. Vortexing and allowing for proper phase separation are crucial.
-
Issue 3: Presence of Interfering Peaks in the Chromatogram
-
Possible Cause 1: Side Reactions.
-
Solution: Excess reagent can react with water or other nucleophiles in the sample matrix, leading to byproducts. Optimize the amount of reagent used. A cleanup step, such as a wash of the organic extract with a dilute aqueous acid or base, may be necessary.
-
-
Possible Cause 2: Sample Matrix Effects.
-
Solution: Complex biological or environmental samples may contain components that interfere with the derivatization or co-elute with the analytes of interest. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.
-
Issue 4: Peak Tailing in the Chromatogram
-
Possible Cause 1: Active Sites in the GC System.
-
Solution: Polar derivatives can interact with active sites (silanol groups) in the GC inlet liner or on the column itself, leading to peak tailing. Use a deactivated inlet liner and a high-quality, well-maintained GC column.
-
-
Possible Cause 2: Incomplete Derivatization.
-
Solution: Underivatized analyte, being more polar, will exhibit significant peak tailing. Re-optimize the derivatization conditions to ensure a complete reaction.
-
Quantitative Data Summary
The following tables provide recommended starting conditions for the optimization of this compound derivatization. These values are based on protocols for similar alkyl chloroformates and should be optimized for your specific application.
Table 1: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Reaction Temperature | Room Temperature to 60°C | Start at room temperature. Gentle heating may be required to increase the reaction rate. |
| Reaction Time | 5 - 30 minutes | Monitor the reaction progress to determine the optimal time. |
| pH | 8 - 10 | Crucial for the derivatization of amines and phenols. Use a buffer for consistency. |
| Reagent Molar Ratio | 2:1 to 10:1 (Reagent:Analyte) | Start with a lower ratio and increase if derivatization is incomplete. |
Table 2: Reagent and Solvent Selection
| Component | Options | Considerations |
| Base/Catalyst | Pyridine, Sodium Hydroxide, Sodium Bicarbonate | Pyridine can also act as a solvent. The choice of base can influence the reaction rate. |
| Extraction Solvent | Chloroform, Dichloromethane, Toluene, Hexane | The solvent should be immiscible with the aqueous sample and effectively extract the derivatives. |
| Co-solvent | Methanol, Ethanol | Can be used in the reaction mixture to improve solubility. |
Experimental Protocols
The following is a generalized, step-by-step protocol for the derivatization of a sample containing primary/secondary amines or phenols using this compound for GC-MS analysis. Note: This is an adapted protocol based on similar alkyl chloroformates and should be optimized for your specific analytes and sample matrix.
Protocol: Derivatization of Amines/Phenols in an Aqueous Sample
-
Sample Preparation:
-
To 1 mL of the aqueous sample in a vial, add an appropriate internal standard.
-
Adjust the pH of the sample to 9-10 using a suitable buffer or by the addition of a base (e.g., 1M NaOH).
-
-
Derivatization Reaction:
-
Add 100 µL of a solution of this compound in a suitable organic solvent (e.g., 10% in chloroform).
-
Add a catalyst, such as 50 µL of pyridine.
-
Immediately cap the vial and vortex vigorously for 1-2 minutes.
-
Let the reaction proceed at room temperature for 15 minutes. For slower reactions, the mixture can be incubated at 40-50°C.
-
-
Extraction:
-
Centrifuge the vial to ensure phase separation.
-
Carefully transfer the lower organic layer containing the derivatized analytes to a clean GC vial.
-
-
Optional Wash Step:
-
To remove excess reagent and other water-soluble interferences, the organic extract can be washed with 1 mL of a dilute aqueous acid (e.g., 0.1 M HCl) followed by a wash with 1 mL of deionized water. After each wash, vortex, centrifuge, and collect the organic layer.
-
-
Drying and Analysis:
-
Dry the final organic extract by passing it through a small amount of anhydrous sodium sulfate.
-
Inject an aliquot of the dried extract into the GC-MS system.
-
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization yield.
Improving the yield of 2-Methylbutyl chloroformate derivatization reactions.
Welcome to the technical support center for 2-Methylbutyl chloroformate derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve reaction yields and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a versatile derivatizing agent used extensively in chemical synthesis and analytical chemistry. Its main application is in the derivatization of polar, non-volatile compounds such as amines, phenols, and carboxylic acids to form stable and volatile carbamate or ester derivatives.[1] This process enhances their chromatographic separation, detection sensitivity, and identification, particularly for gas chromatography (GC) and GC-mass spectrometry (GC-MS) analysis.[1]
Q2: How does this compound compare to other common chloroformates like ethyl or methyl chloroformate?
A2: The bulky 2-methylbutyl group introduces significant steric hindrance, which can lead to slower reaction rates compared to less hindered reagents like ethyl or methyl chloroformate.[1] However, this bulkier group can also confer greater stability to the resulting derivative. The choice of chloroformate often involves a trade-off between reaction speed and the stability of the derivatized product.[1]
Q3: What are the key factors influencing the yield of the derivatization reaction?
A3: The yield of chloroformate derivatization reactions is influenced by several factors, including:
-
pH of the reaction medium: The reaction is typically carried out under basic conditions to facilitate the deprotonation of the analyte's functional groups.
-
Solvent composition: The presence of an alcohol (e.g., ethanol) and a catalyst like pyridine is crucial for efficient esterification of carboxylic acids.
-
Concentration of reagents: The molar ratio of this compound and the catalyst to the analyte needs to be optimized.
-
Reaction time and temperature: Due to the steric hindrance of the 2-methylbutyl group, longer reaction times or slightly elevated temperatures may be necessary to drive the reaction to completion.
-
Water content: While chloroformate derivatizations can often be performed in aqueous media, excessive water can lead to hydrolysis of the chloroformate reagent, reducing the yield.
Q4: Can this compound be used for chiral analysis?
A4: Yes, this compound has been successfully employed in the chiral analysis of amino acid residues.[2] The resulting diastereomeric derivatives can be separated using chiral chromatography techniques.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Due to the steric hindrance of the 2-methylbutyl group, the reaction may be slow. 2. Hydrolysis of the reagent: Presence of excessive water in the reaction mixture. 3. Incorrect pH: The reaction medium may not be sufficiently basic. 4. Degradation of the reagent: Improper storage of this compound. | 1. Increase the reaction time or slightly elevate the temperature (e.g., to 40-50°C). 2. Ensure that solvents are dry, or if using an aqueous sample, that the extraction of the derivative is efficient. 3. Check and adjust the pH of the reaction mixture to be in the alkaline range (pH 9-10) using a suitable base like pyridine or NaOH. 4. Store this compound under an inert atmosphere and at the recommended temperature to prevent degradation. |
| Presence of Multiple Peaks in Chromatogram (Side Products) | 1. Formation of mixed anhydrides: A known side reaction in chloroformate derivatizations. 2. Incomplete derivatization: Both derivatized and underivatized analyte are present. 3. Reaction with solvent: If the reaction medium contains multiple nucleophiles (e.g., different alcohols), multiple ester products can form. | 1. Optimize the reaction conditions (temperature, catalyst) to favor the desired product. 2. Increase the reaction time, temperature, or the concentration of the derivatizing agent. 3. Use a single, appropriate alcohol in the reaction mixture. For example, when forming 2-methylbutyl esters, 2-methylbutanol should ideally be the alcohol used. |
| Poor Reproducibility | 1. Inconsistent sample preparation: Variations in pH adjustment, reagent volumes, or reaction times. 2. Variability in water content: Inconsistent amounts of water in the samples. 3. Instrumental variability: Issues with the GC-MS system. | 1. Standardize the entire experimental protocol and use an internal standard for quantification. 2. If possible, lyophilize aqueous samples before derivatization or ensure consistent sample volumes. 3. Perform regular maintenance and calibration of the analytical instruments. |
Data Presentation
Table 1: Comparative Reactivity of Different Alkyl Chloroformates
| Chloroformate Reagent | Relative Reaction Rate | Typical Derivatization Yield | Key Factor Influencing Reactivity |
| This compound | Moderate | Substrate-dependent; generally lower than less hindered chloroformates | Steric hindrance from the branched alkyl chain |
| Methyl chloroformate | High | High (e.g., 40-100% for seleno amino acids) | Minimal steric hindrance |
| Ethyl chloroformate | High | Moderate to High (e.g., 30-75% for seleno amino acids) | Low steric hindrance, fast reaction |
| Isobutyl chloroformate | Moderate to High | Generally good; offers a compromise between reactivity and derivative stability | Moderate steric hindrance |
| Menthyl chloroformate | Low | Low to Moderate (e.g., 15-70% for seleno amino acids) | Significant steric hindrance |
Experimental Protocols
General Protocol for Derivatization of Amino Acids with this compound
This protocol is adapted from established methods for other alkyl chloroformates. Due to the steric hindrance of this compound, longer reaction times or slightly elevated temperatures may be required for optimal yield.
Materials:
-
This compound
-
Sample containing amino acids (in aqueous solution or as a dried extract)
-
Reaction solvent: e.g., a mixture of Water/Ethanol/Pyridine (6:3:1 v/v/v)
-
Extraction solvent: e.g., Chloroform or n-hexane
-
Aqueous base: e.g., 7 M Sodium Hydroxide (NaOH)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For aqueous samples, take a known volume (e.g., 100 µL) of the sample.
-
For dried extracts, reconstitute in the reaction solvent.
-
-
Initial Derivatization:
-
To the sample, add 100 µL of the Water/Ethanol/Pyridine mixture.
-
Add 5 µL of this compound.
-
Vortex the mixture vigorously for 30-60 seconds.
-
-
Extraction and pH Adjustment:
-
Add 100 µL of chloroform to the reaction mixture to begin extracting the derivatized products.
-
Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.
-
Vortex for 30 seconds.
-
-
Second Derivatization Step:
-
Add another 5 µL of this compound to the mixture.
-
Vortex again for 30-60 seconds to ensure complete derivatization.
-
-
Phase Separation and Sample Collection:
-
Centrifuge the mixture to achieve clear phase separation.
-
Carefully collect the organic (lower, chloroform) layer containing the derivatized analytes.
-
-
Analysis:
-
Inject an aliquot of the organic layer into the GC-MS for analysis.
-
Visualizations
Caption: A flowchart illustrating the key steps in the derivatization of polar analytes using this compound.
Caption: A decision tree to guide troubleshooting efforts when encountering low product yields in derivatization reactions.
References
Common problems and solutions in chloroformate derivatization.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during chloroformate derivatization experiments.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the derivatization process.
Question: Why am I seeing low or no product yield?
Answer:
Low or no product yield is a common issue in chloroformate derivatization and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reagent Concentration: The concentration of the chloroformate reagent, alcohol, and pyridine (or other base) is critical. An imbalance can lead to incomplete derivatization. It is recommended to use a molar excess of the chloroformate reagent.[1]
-
Presence of Water: Chloroformate reagents are sensitive to moisture, which can lead to their degradation and prevent the reaction from proceeding to completion.[2] Ensure all solvents and reagents are anhydrous and consider performing the reaction under an inert atmosphere (e.g., nitrogen).
-
Incorrect pH: The pH of the reaction mixture is crucial. For many applications, an alkaline pH (typically 9-10) is required to facilitate the reaction.[3][4] However, for some analytes, a very high pH can lead to degradation.[5]
-
Analyte Degradation: Some analytes may be unstable under the derivatization conditions. For instance, gallic acid can degrade in strongly basic conditions.[5] The addition of an antioxidant like ascorbic acid may be necessary to prevent oxidative degradation.[5]
-
Inefficient Extraction: The derivatized products are typically extracted into an organic solvent. Inefficient extraction will result in low recovery. Ensure proper mixing and phase separation. The choice of extraction solvent (e.g., chloroform, n-hexane) can also impact efficiency.[4]
Question: My chromatogram shows multiple peaks for a single analyte or unexpected byproduct peaks. What is the cause?
Answer:
The presence of multiple or unexpected peaks can complicate data analysis. Here are the likely causes and solutions:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you may see peaks for both the derivatized and underivatized analyte. To address this, optimize reaction conditions such as time, temperature, and reagent concentrations.
-
Formation of Byproducts: Side reactions can lead to the formation of unwanted byproducts. For example, inter-ester oligomers can form with hydroxy acids.[6] Adjusting the order of reagent addition (e.g., adding the chloroformate before the base) can sometimes suppress the formation of these byproducts.[6]
-
Excess Reagent: Excess chloroformate reagent or its byproducts can sometimes be detected in the chromatogram. A post-derivatization cleanup step, such as a wash with sodium bicarbonate solution, can help remove excess reagent.[7]
-
Analyte Isomers: If your analyte exists as isomers, you may see separate peaks for each. Ensure your chromatography method is capable of resolving these isomers if necessary.
Question: I'm observing poor peak shape (e.g., tailing or fronting) in my chromatograms. How can I improve it?
Answer:
Poor peak shape can affect integration and the accuracy of quantification. The following factors can contribute to this issue:
-
Active Sites in the GC System: Underivatized polar analytes can interact with active sites in the gas chromatography (GC) system, leading to peak tailing.[8] Ensure complete derivatization to reduce the polarity of your analytes.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.[8]
-
Improper Column Installation: A poorly cut or installed GC column can create dead volume and cause peak tailing.[8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase in liquid chromatography (LC), it can cause peak distortion. Whenever possible, dissolve the final derivatized sample in the initial mobile phase.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of chloroformate derivatization?
A1: The primary purpose of chloroformate derivatization is to modify analytes to make them suitable for analysis by techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). This chemical modification increases the volatility and thermal stability of polar compounds, improves chromatographic resolution, and enhances detection sensitivity.[5][9]
Q2: Which functional groups react with chloroformates?
A2: Chloroformates, such as ethyl chloroformate (ECF) and methyl chloroformate (MCF), are versatile derivatizing agents that react with several functional groups, including:
-
Phenolic hydroxyl groups (-OH) to form carbonates.[5]
-
Thiol groups (-SH).
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, where components in the sample matrix interfere with the ionization of the analyte, can lead to inaccurate quantification.[11] Here are some strategies to minimize them:
-
Sample Cleanup: Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before derivatization.[12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[13][14]
-
Use of an Internal Standard: Using a stable isotope-labeled internal standard that is added to the sample before any processing can help to correct for matrix effects.
-
Derivatization: The derivatization process itself can sometimes reduce matrix effects by making the analyte more hydrophobic and separating it from polar interferences during extraction.[14]
Q4: Are the derivatized products stable?
A4: The stability of the derivatized products can vary depending on the analyte and storage conditions. Generally, chloroformate derivatives are relatively stable.[7] However, it is good practice to analyze the samples as soon as possible after derivatization. For short-term storage, refrigeration is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable.[15] Stability studies should be performed to assess the degradation of derivatives over time under your specific storage conditions.[4][16]
Quantitative Data Summary
Table 1: Optimized Conditions for Ethyl Chloroformate (ECF) Derivatization of Gallic Acid
| Parameter | Optimized Value |
| Ethyl Chloroformate (ECF) Volume | 161 µL |
| Pyridine (Pyr) Volume | Optimized via BBD |
| Ethanol (EtOH) Volume | Optimized via BBD |
| Ascorbic Acid Concentration | ≥ 250 µg/mL |
| pH | < 11 (to prevent degradation) |
Data extracted from an optimized protocol for GC-MS analysis of gallic acid in wine.[5]
Table 2: Performance of ECF Derivatization for Metabolite Analysis in Serum
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.9900 |
| Limit of Detection (LOD) | 125 to 300 pg on-column |
| Method Repeatability (RSD) | < 10% |
| Within-48h Stability (RSD) | < 10% |
| Mean Recovery | 70% to 120% |
Validation data for a GC-MS method for comprehensive analysis of endogenous metabolites in serum.[4]
Experimental Protocols
Protocol 1: Ethyl Chloroformate (ECF) Derivatization of Amino Acids for Mass Spectrometry
This protocol is adapted from a method for the analysis of stable isotope-labeled amino acids.[3]
-
Sample Preparation: For standards, use 9 µL of the amino acid standard solution. For biological samples (cell/tissue/plasma), use the freeze-dried polar extract.
-
Reagent Addition: Add 100 µL of a H₂O/Ethanol/Pyridine (6:3:1 v/v/v) mixture to the sample.
-
First Derivatization: Add 5 µL of ECF to the mixture and vortex for 30 seconds.
-
Extraction: Add 100 µL of chloroform to extract the derivatized products.
-
pH Adjustment: Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.
-
Second Derivatization: Add another 5 µL of ECF and vortex for 30 seconds.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Analysis: Collect the organic (chloroform) layer for analysis by nano-ESI UHR-FTMS.
Protocol 2: Methyl Chloroformate (MCF) Derivatization for GC-MS Analysis of Amino Acids in Plant Tissue
This protocol is based on an optimized method for amino acid quantification in Arabidopsis thaliana.[7][12]
-
Sample Extraction: Extract amino acids from plant tissue using a suitable method and perform solid-phase extraction (SPE) for cleanup.
-
Reagent Preparation: Prepare a derivatization mixture of 67 µL of pyridine and 333 µL of methanol.
-
Derivatization:
-
To the dried sample extract, add the methanol/pyridine mixture and mix thoroughly.
-
Add 80 µL of methyl chloroformate (MCF) and stir for 60 seconds.
-
-
Extraction:
-
Add 400 µL of chloroform to extract the amino acid derivatives.
-
Add 400 µL of 50 mM sodium bicarbonate and vortex.
-
-
Analysis: Collect the chloroform phase for GC-MS analysis.
Visualizations
Caption: A generalized workflow for chloroformate derivatization.
Caption: A troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bme.psu.edu [bme.psu.edu]
- 12. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Methylbutyl Chloroformate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 2-Methylbutyl chloroformate and its derivatives in experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your derivatization experiments with this compound.
Issue 1: Low or No Derivative Yield
Question: I am not seeing the expected yield of my derivatized product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a derivatization reaction with this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of interfering substances.
Possible Causes & Solutions:
-
Degradation of this compound: The reagent is sensitive to moisture and heat. Ensure it has been stored properly under refrigerated conditions (2-8°C) in a dry, well-ventilated area and under an inert atmosphere.[1] Use a fresh vial if degradation is suspected. Signs of degradation include a cloudy appearance or a pungent, acidic odor due to the formation of hydrochloric acid and phosgene.
-
Presence of Water: Chloroformates readily hydrolyze in the presence of water, which will consume the reagent and reduce the yield of your desired derivative. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use anhydrous solvents and consider drying your sample thoroughly before the reaction.
-
Suboptimal Reaction Temperature: The derivatization reaction may require a specific temperature to proceed efficiently. While some reactions with chloroformates are rapid and exothermic, others may benefit from controlled heating. Experiment with a temperature range (e.g., room temperature to 60°C) to find the optimal condition for your specific analyte.
-
Incorrect pH: The pH of the reaction mixture is crucial. The derivatization of amines is typically carried out under basic conditions to neutralize the HCl byproduct. A base such as pyridine or a non-nucleophilic amine is often used. Ensure the pH is maintained in the optimal range for your specific reaction.
-
Insufficient Reagent: An inadequate amount of this compound will lead to an incomplete reaction. A molar excess of the chloroformate is generally recommended to drive the reaction to completion.
Issue 2: Presence of Multiple or Unexpected Peaks in GC-MS Analysis
Question: My chromatogram shows multiple unexpected peaks after derivatization. What could be the cause?
Answer: The presence of extraneous peaks in your GC-MS analysis can indicate side reactions, impurities in your sample or reagents, or degradation of the derivative.
Possible Causes & Solutions:
-
Side Reactions: The hydroxyl or amino groups in your analyte may react to form multiple derivative species. Optimizing the reaction stoichiometry and conditions can help to favor the formation of a single product.
-
Impurities in the Reagent: Old or improperly stored this compound can contain degradation products that may be derivatized or interfere with the analysis. Using a fresh, high-purity reagent is recommended.
-
Sample Matrix Effects: Components in your sample matrix may also be derivatized, leading to additional peaks. A sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization can help to remove interfering substances.
-
Thermal Degradation of the Derivative: The derivative itself may not be stable at the GC inlet temperature. Try lowering the inlet temperature to see if the unexpected peaks are reduced. The thermal stability of chloroformate derivatives generally follows the order: aryl > primary alkyl > secondary alkyl.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound can degrade through several pathways. The most common are:
-
Hydrolysis: Reaction with water to form 2-methylbutanol, carbon dioxide, and hydrochloric acid. This is a primary concern during storage and handling.
-
Thermal Decomposition: When heated, it can decompose to form byproducts such as 2-chloro-3-methylbutane and 3-methylbut-1-ene.[4] This is particularly relevant during distillation or high-temperature GC analysis.
-
Photochemical Decomposition: Like other chlorinated compounds, it can be sensitive to light, which can catalyze the formation of radicals, leading to the formation of phosgene and other hazardous byproducts.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To maximize shelf life and prevent degradation, store this compound at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] The storage area should be dry and well-ventilated.
Q3: Are there any known stabilizers for this compound?
A3: While specific stabilizers for this compound are not commonly documented, the general principles for stabilizing chlorinated compounds apply. These include protection from light, heat, and moisture. For chloroform, which has similar degradation pathways, stabilizers like amylene or ethanol are sometimes used to scavenge free radicals and acidic byproducts. However, the addition of such stabilizers to this compound should be done with caution as they may interfere with subsequent derivatization reactions.
Q4: How does the structure of this compound affect the stability of its derivatives?
A4: The branched 2-methylbutyl group provides steric hindrance around the carbonyl carbon. This bulkiness can slow down the rate of nucleophilic attack, potentially increasing the stability of the resulting carbamate or ester derivative compared to derivatives formed from less hindered chloroformates like methyl or ethyl chloroformate.
Data Presentation
| Alkyl Group Structure | Relative Thermal Stability | Relative Hydrolysis Rate |
| Tertiary Alkyl | Lowest | Fastest |
| Secondary Alkyl (e.g., Isopropyl) | Low | Fast |
| Primary Alkyl (branched, e.g., 2-Methylbutyl) | Moderate | Moderate |
| Primary Alkyl (linear, e.g., n-Butyl) | Moderate-High | Slow |
| Aryl (e.g., Phenyl) | Highest | Slowest |
Note: This table represents general trends. Actual stability will depend on specific reaction conditions and the nature of the derivatized analyte.
Experimental Protocols
Protocol 1: General Procedure for Derivatization of an Amine with this compound
-
Sample Preparation:
-
Dissolve the amine-containing sample in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
If the sample is in an aqueous solution, perform a solvent exchange to an anhydrous organic solvent.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the sample solution.
-
Add a suitable base (e.g., pyridine or triethylamine) to the reaction mixture. A 1.1 to 1.5 molar equivalent of the base relative to the amine is typically sufficient.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Derivatization:
-
Slowly add a molar excess (typically 1.2 to 2.0 equivalents) of this compound to the cooled reaction mixture while stirring.
-
Allow the reaction to proceed at 0°C for 15-30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by adding a small amount of water or a dilute aqueous acid (e.g., 1% HCl) to neutralize the excess base.
-
Extract the derivatized product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Analysis:
-
Reconstitute the dried derivative in a suitable solvent for analysis by GC-MS or other analytical techniques.
-
Protocol 2: Removal of Acidic Impurities from this compound
This protocol is adapted from methods used to purify other haloformates and can be used if degradation is suspected.
-
Washing:
-
In a separatory funnel, combine the this compound with an equal volume of a cold, saturated aqueous sodium chloride solution.
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Allow the mixture to stand for at least 30 minutes with occasional swirling.
-
-
Filtration:
-
Filter the dried this compound to remove the drying agent.
-
-
Storage:
-
Store the purified reagent under an inert atmosphere at 2-8°C.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low or no derivative yield.
Caption: Degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Formation of 2-chloro-3-methylbutane in the thermal decomposition of this compound: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
How to prevent the hydrolysis of 2-Methylbutyl chloroformate during sample prep.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-Methylbutyl chloroformate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is a versatile derivatizing agent used in gas chromatography (GC) and GC-mass spectrometry (GC-MS) analysis.[1] It reacts with polar compounds like amines, phenols, and carboxylic acids to form more volatile and stable derivatives suitable for GC analysis. Its sensitivity to water stems from the highly electrophilic carbonyl carbon in the chloroformate group. Water, acting as a nucleophile, can attack this carbon, leading to a hydrolysis reaction that breaks down the molecule.[1]
Q2: What are the products of this compound hydrolysis?
A2: The hydrolysis of this compound yields 2-methylbutanol, carbon dioxide, and hydrochloric acid (HCl). The formation of these byproducts can interfere with your derivatization reaction and subsequent analysis.
Q3: How does the structure of this compound affect its rate of hydrolysis?
A3: The branched 2-methylbutyl group provides steric hindrance around the reactive carbonyl carbon. This bulkiness impedes the approach of water molecules, slowing down the rate of hydrolysis compared to smaller, linear alkyl chloroformates like methyl or ethyl chloroformate.[1]
Q4: Can I use this compound in aqueous solutions?
A4: While some derivatization methods with chloroformates are performed in a two-phase aqueous-organic system with careful pH control, it is generally not recommended for applications where complete derivatization is critical and hydrolysis is a major concern. For optimal results and to prevent significant degradation of the reagent, working under anhydrous (water-free) conditions is strongly advised.
Troubleshooting Guide: Preventing Hydrolysis During Sample Preparation
This guide addresses common issues encountered during the use of this compound and provides solutions to minimize hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no derivatization yield | Hydrolysis of this compound due to the presence of moisture. | Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation over a drying agent). |
| Contaminated reagents or solvents. | Use high-purity, anhydrous grade reagents and solvents. | |
| Improper reaction temperature. | Perform the derivatization at a low temperature (e.g., 0 °C or on an ice bath) to slow down the rate of hydrolysis. | |
| Inconsistent or non-reproducible results | Variable amounts of moisture in different experimental setups. | Standardize the procedure for drying glassware and handling reagents. Always work under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Degradation of this compound during storage. | Store the reagent under an inert atmosphere in a tightly sealed container, preferably in a desiccator, and refrigerate as recommended. | |
| Presence of unexpected peaks in chromatogram | Formation of hydrolysis byproducts (2-methylbutanol). | Implement the stringent anhydrous techniques outlined in the experimental protocols to prevent the formation of these byproducts. |
| Reaction of HCl byproduct with the sample or derivatized product. | The addition of a non-nucleophilic base (e.g., pyridine or triethylamine) can scavenge the HCl produced during the derivatization reaction. |
Qualitative Comparison of Alkyl Chloroformate Stability
This table provides a qualitative comparison of the relative stability of different alkyl chloroformates to hydrolysis, based on the steric hindrance of the alkyl group.
| Alkyl Chloroformate | Alkyl Group Structure | Steric Hindrance | Relative Rate of Hydrolysis |
| Methyl chloroformate | Primary, linear | Low | Very Fast |
| Ethyl chloroformate | Primary, linear | Low | Fast |
| n-Propyl chloroformate | Primary, linear | Moderate | Moderate |
| Isobutyl chloroformate | Primary, branched at C2 | Moderate | Slower |
| This compound | Primary, branched at C2 | Moderate-High | Slow |
| Isopropyl chloroformate | Secondary | High | Very Slow |
| tert-Butyl chloroformate | Tertiary | Very High | Extremely Slow |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Solvents
Objective: To prepare moisture-free glassware and solvents essential for preventing the hydrolysis of this compound.
A. Glassware Preparation (Choose one method):
-
Oven-Drying (Recommended):
-
Clean glassware thoroughly and perform a final rinse with deionized water, followed by a rinse with acetone to facilitate drying.
-
Place the glassware in a laboratory oven at 120-150 °C for at least 4 hours, or preferably overnight.
-
Assemble the glassware immediately while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon gas.
-
-
Flame-Drying (For immediate use):
-
Assemble the clean glassware setup.
-
Gently heat the entire surface of the glassware with a heat gun or a Bunsen burner until all visible moisture has evaporated.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon gas.
-
B. Solvent Drying:
-
Use a freshly opened bottle of an anhydrous grade solvent (e.g., dichloromethane, acetonitrile, pyridine).
-
For even more stringent requirements, dispense the anhydrous solvent from a solvent purification system or dry it over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.
Protocol 2: General Derivatization of Amino Acids using this compound
Objective: To derivatize amino acids for GC-MS analysis while minimizing hydrolysis of the chloroformate reagent. This protocol is adapted from established methods for similar chloroformates and should be optimized for your specific application.
Materials:
-
Dried amino acid standard or sample extract
-
Anhydrous pyridine
-
Anhydrous 2-methylbutanol
-
This compound
-
Anhydrous dichloromethane (or other suitable organic solvent)
-
Dry nitrogen or argon gas supply
-
Oven-dried glassware (reaction vial with a septum-sealed cap)
Procedure:
-
Place the dried amino acid sample in the reaction vial.
-
Under a gentle stream of nitrogen or argon, add 100 µL of a 4:1 (v/v) mixture of anhydrous 2-methylbutanol and anhydrous pyridine.
-
Vortex the mixture for 30 seconds to dissolve the sample.
-
Cool the vial in an ice bath for 5 minutes.
-
While still in the ice bath, add 20 µL of this compound dropwise while vortexing.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 200 µL of anhydrous dichloromethane and 200 µL of deionized water to quench the reaction and extract the derivatives.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the lower organic layer containing the derivatized amino acids to a clean vial for GC-MS analysis.
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Experimental workflow to prevent hydrolysis.
Caption: Troubleshooting logic for derivatization reactions.
References
Troubleshooting peak tailing and poor resolution in GC analysis of derivatives.
Welcome to the Technical support center for troubleshooting Gas Chromatography (GC) analysis of derivatized compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues such as peak tailing and poor resolution.
Troubleshooting Guides
This section provides systematic, question-and-answer-based guides to address specific problems encountered during the GC analysis of derivatives.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing, a distortion where the latter half of a peak is broader than the front, is a common issue that can compromise the accuracy of quantitative analysis by affecting peak integration and resolution.[1][2] If you observe that only your derivatized analytes are tailing, it often points to issues with the derivatization process or interactions within the GC system.
Q1: My derivatized peaks are tailing. What is the most likely cause?
A1: The primary suspect is often an incomplete derivatization reaction. If the reaction does not proceed to completion, both the derivatized and the more polar, underivatized analyte will be injected. The underivatized compound interacts more strongly with active sites in the GC system, leading to peak tailing.[3] Another common cause is the presence of moisture, as silylating reagents are highly sensitive to water.
Q2: How can I confirm if incomplete derivatization is the problem?
A2: To confirm incomplete derivatization, you can try optimizing the reaction conditions. This involves adjusting the reaction time and temperature. For many silylation reactions, heating the mixture at 60-80°C for 15-30 minutes is a good starting point.[3] For analytes that are less reactive or sterically hindered, you may need to increase the reaction time or temperature.
Q3: What if optimizing the derivatization reaction doesn't solve the peak tailing?
A3: If peak tailing persists after optimizing the derivatization, the issue likely lies within the GC system itself. Active sites in the inlet liner or on the column can interact with your polar analytes.[1][2]
Troubleshooting Workflow for Peak Tailing:
Guide 2: Improving Poor Resolution
Poor resolution, the inability to obtain distinct separation between two adjacent peaks, is another critical issue that affects the accuracy of analysis.
Q1: My derivatized peaks are co-eluting or have poor resolution. What should I check first?
A1: The first step is to ensure your GC method parameters are optimized. The three main factors affecting resolution are temperature (capacity factor), the stationary phase (selectivity), and the column dimensions (efficiency).[4]
Q2: How does temperature affect resolution?
A2: Lowering the column temperature generally increases the interaction of the analytes with the stationary phase, which can improve separation.[4] A general rule of thumb is that dropping the temperature by 25°C can double the capacity factor, leading to better resolution, especially for early eluting peaks.[4]
Q3: When should I consider changing the GC column?
A3: If adjusting the temperature program does not provide the desired resolution, the stationary phase of your column may not be suitable for separating your derivatized analytes. The choice of stationary phase is critical for selectivity.[4] Additionally, column performance degrades over time due to contamination or stationary phase bleed.[5][6] If you observe a gradual loss of resolution, it may be time to replace the column.
Q4: Can I improve resolution without changing the column or temperature program?
A4: Yes, you can often improve resolution by optimizing the column's efficiency. This can be achieved by using a longer column or a column with a smaller internal diameter. Doubling the column length can increase resolution by about 40%.[4] Decreasing the column's internal diameter leads to narrower, taller peaks, which also improves separation.[4]
Logical Flow for Improving Resolution:
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for some compounds in GC analysis?
A1: Derivatization is a chemical modification technique used to convert compounds that are not suitable for GC analysis into a form that is.[7][8] This is often necessary for compounds that have low volatility, are thermally unstable, or contain active functional groups (-OH, -NH, -COOH) that can cause peak tailing.[8][9] The process typically involves replacing active hydrogen atoms with a nonpolar group, which increases the analyte's volatility and thermal stability, leading to improved peak shape and resolution.[3][10]
Q2: I see tailing for all the peaks in my chromatogram, not just the derivatized ones. What does this indicate?
A2: If all peaks in the chromatogram exhibit tailing, the problem is more likely to be physical rather than chemical.[1] Common causes include a poor column cut at the inlet, improper column installation height, or a contaminated inlet liner.[1][11]
Q3: What are "active sites" and how do they cause peak tailing?
A3: Active sites are locations within the GC system, such as the inlet liner or the column itself, that can interact undesirably with analytes.[2] These sites are often exposed silanol groups (Si-OH) on the glass surfaces. Polar analytes, including underivatized compounds, can form hydrogen bonds with these active sites, which delays their elution and causes peak tailing.[11]
Q4: How often should I perform inlet maintenance?
A4: The frequency of inlet maintenance, which includes replacing the liner and septum, depends on the cleanliness of your samples and the number of injections. For complex matrices or a high volume of samples, you may need to perform maintenance daily or weekly. A good indicator that maintenance is needed is a gradual deterioration of peak shape, especially for active compounds.[2]
Q5: Can the choice of solvent affect my chromatography?
A5: Yes, the solvent can have a significant impact. In splitless injections, the polarity of the sample solvent should match the polarity of the stationary phase to ensure proper peak focusing.[1] Using a solvent that is incompatible with the stationary phase can lead to split or broad peaks.[1]
Experimental Protocols
Protocol 1: Standard Derivatization Procedure (Silylation)
This protocol provides a general procedure for silylation, a common derivatization technique. Note that optimal conditions may vary depending on the specific analyte and derivatizing reagent.
-
Sample Preparation: Accurately weigh or measure a known amount of your sample into a 2 mL autosampler vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical to remove all traces of water.[3]
-
Reagent Addition: Add an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the dried sample (typically 100-200 µL). Add the silylating reagent (e.g., BSTFA with 1% TMCS) in a 2 to 10-fold molar excess.[3]
-
Reaction: Securely cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial in a heating block or oven at a controlled temperature, typically between 60°C and 80°C, for 15 to 30 minutes.[3]
-
Sample Analysis: After the reaction is complete, cool the vial to room temperature. The derivatized sample can often be injected directly into the GC. In some cases, dilution with an appropriate solvent may be necessary.
Protocol 2: Inlet Maintenance
Regular inlet maintenance is crucial for preventing peak tailing caused by active sites.
-
Cool Down: Ensure the GC inlet has cooled down to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.
-
Remove Liner: Carefully remove the inlet liner using forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet.
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.
Protocol 3: Column Trimming
Trimming the front end of the column can remove contamination and restore performance.
-
Cool Down and Power Off: Ensure the oven has cooled and turn off the GC.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square cut to remove 10-20 cm from the front of the column.[1][12] Inspect the cut with a magnifier to ensure it is clean and at a 90° angle to the column wall.[11]
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions.
-
Conditioning: Condition the column according to the manufacturer's recommendations before running samples.
Quantitative Data Summary
| Parameter | Recommended Value/Action | Rationale |
| Initial Oven Temperature | 20°C below the boiling point of the sample solvent.[1] | Ensures efficient condensation and focusing of the analyte band on the stationary phase, preventing broad or split peaks. |
| Column Trimming Length | 10-20 cm from the front of the column.[1][12] | Removes contaminated or degraded sections of the stationary phase that can cause peak tailing. |
| Split Vent Flow Rate | Minimum of 20 mL/minute for split injections. | Ensures efficient sample introduction and prevents peak tailing due to low flow rates. |
| Derivatizing Reagent Excess | 2 to 10-fold molar excess.[3] | Helps to drive the derivatization reaction to completion. |
| Derivatization Temperature | Typically 60-80°C.[3] | Provides sufficient energy for the reaction to proceed without degrading the analyte. |
| Derivatization Time | 15-30 minutes.[3] | Allows for the reaction to reach completion for most analytes. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 5. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improve GC separations with derivatization for selective response and detection in novel matrices | Semantic Scholar [semanticscholar.org]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
The effect of pH and solvent choice on derivatization efficiency.
Welcome to the technical support center for optimizing derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your chemical derivatization experiments for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization in chromatography?
A1: Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis, typically by gas chromatography (GC) or liquid chromatography (LC). The primary goals of derivatization are to:
-
Increase Volatility: For GC analysis, non-volatile compounds like sugars or amino acids are chemically modified to increase their vapor pressure, allowing them to be analyzed in the gas phase.[1][2]
-
Enhance Thermal Stability: Derivatization can protect thermally labile functional groups from degrading at the high temperatures of the GC inlet.[2][3]
-
Improve Chromatographic Separation: By altering the polarity of analytes, derivatization can improve peak shape, reduce tailing, and enhance resolution between closely eluting compounds.[2][3]
-
Increase Detection Sensitivity: A derivatizing agent can introduce a chromophore, fluorophore, or an easily ionizable group, significantly improving detection by UV-Vis, fluorescence, or mass spectrometry (MS) detectors.[2]
Q2: How does pH affect my derivatization reaction?
A2: The pH of the reaction mixture is a critical parameter that can significantly impact the efficiency and specificity of a derivatization reaction. It primarily influences the ionization state of both the analyte and the derivatizing reagent. For a reaction to proceed efficiently, the reactive functional group of the analyte often needs to be in a specific protonation state (e.g., a deprotonated carboxyl group or a protonated amine). Many derivatization reactions require basic conditions to deprotonate the analyte, making it a more potent nucleophile.[4] Conversely, some reactions may require acidic conditions to catalyze the reaction. Failure to control the pH can lead to incomplete derivatization, low product yield, or the formation of unwanted side products.[5][6]
Q3: Why is my choice of solvent important for derivatization?
A3: The solvent plays a multifaceted role in a derivatization reaction. A suitable solvent must first and foremost dissolve all reactants to allow the reaction to proceed. Furthermore, the solvent's properties can influence the reaction rate and outcome. For instance, polar aprotic solvents like acetonitrile or acetone are often preferred for silylation reactions as they do not contain active protons that can react with and consume the moisture-sensitive silylating reagent.[7][8] The polarity of the solvent can also affect the stability of transition states during the reaction; polar solvents can stabilize charged intermediates, potentially increasing the reaction rate.[9][10] It is crucial to ensure that the chosen solvent does not interfere with the reaction or degrade the analyte or its derivative.[7][11]
Troubleshooting Guides
Issue 1: Incomplete or No Derivatization
Symptom: You observe a small or non-existent peak for your derivatized analyte in your chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect pH | The pH of the reaction may not be optimal for the ionization of the target functional group. Adjust the pH using a suitable buffer. For example, chloroformate reactions with amines often require a basic pH (9.0-10.0) using a sodium borate buffer.[4] |
| Presence of Water | Moisture can deactivate many common derivatizing reagents, especially silylating agents like BSTFA or MSTFA.[11][12] Ensure all glassware, solvents, and the sample itself are anhydrous. Lyophilization (freeze-drying) is an effective method for removing water from samples.[1][12] |
| Suboptimal Temperature or Reaction Time | The reaction may not have reached completion. Increase the reaction temperature or extend the reaction time.[7] However, be cautious as excessive heat can lead to the degradation of the analyte or derivative.[7] Optimization of these parameters is crucial.[5] |
| Insufficient Reagent | The derivatizing agent may be depleted, especially if the sample matrix contains interfering substances.[7] Increase the concentration of the derivatizing reagent. |
| Poor Reagent Quality | Derivatizing reagents can degrade over time, especially if not stored under anhydrous conditions. Use a fresh, high-purity reagent.[6][12] |
Issue 2: Multiple or Broad Peaks for a Single Analyte
Symptom: Your chromatogram shows multiple, broad, or tailing peaks for what should be a single derivatized compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | The presence of both the derivatized and underivatized analyte can lead to multiple peaks. Re-optimize the reaction conditions, focusing on pH, reaction time, and reagent concentration.[7] |
| Side Reactions | The derivatizing agent may be reacting with other functional groups on the analyte or with components in the sample matrix.[7] Review the structure of your analyte for other reactive sites and consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.[7] |
| Isomerization | The sample preparation or derivatization conditions may be causing the analyte to form different isomers, each producing a peak. For instance, some extraction methods can cause isomerization of fatty acids.[11] Consider using milder reaction conditions or alternative extraction techniques. |
| Excess Derivatizing Reagent | A large excess of unreacted reagent or its byproducts can interfere with the chromatography, causing broad peaks or a high baseline.[7][11] Quench the reaction with an appropriate reagent, or perform a liquid-liquid extraction or SPE cleanup after derivatization to remove excess reagent.[7] |
| Chromatographic Issues | Peak tailing can be caused by interactions between the derivatized analyte and active sites on the GC column or liner.[12] Ensure proper column conditioning and consider using a liner with deactivation. |
Experimental Protocols
General Protocol for Silylation of Hydroxyl-Containing Compounds (e.g., for GC-MS)
This is a general guideline and may require optimization for your specific analyte.
Reagents and Materials:
-
Analyte solution or dried sample extract.
-
Silylating reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).[1][13]
-
Catalyst (optional, e.g., 1% Trimethylchlorosilane - TMCS in MSTFA).[1]
-
Anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or acetone).[7]
-
Heating block or oven.
-
Anhydrous glassware.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[1][12] If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.
-
Reagent Addition: Add the anhydrous solvent to the dried sample, followed by the silylating reagent (and catalyst, if used).
-
Reaction: Cap the vial tightly and heat the mixture. A typical starting point is 60-80°C for 30-60 minutes.[12] These conditions may need to be optimized.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Protocol for Derivatization of Amines with a Chloroformate Reagent (e.g., for GC or LC)
Reagents and Materials:
-
Analyte solution.
-
Propyl chloroformate solution in an aprotic solvent (e.g., acetonitrile).[4]
-
Sodium borate buffer (pH 9.0-10.0).[4]
-
Extraction solvent (e.g., hexane).[4]
-
Vortex mixer.
Procedure:
-
pH Adjustment: In a reaction vial, mix the analyte solution with the sodium borate buffer.
-
Reagent Addition: Add the propyl chloroformate solution to the vial.
-
Reaction: Tightly cap the vial and vortex for 1-5 minutes at room temperature.[4]
-
Extraction: Add the extraction solvent (hexane) to the reaction mixture and vortex to extract the derivatized analyte.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the derivatized analyte.
-
Analysis: Carefully transfer the top layer to an autosampler vial for analysis.
Visualizing Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 6. support.waters.com [support.waters.com]
- 7. benchchem.com [benchchem.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Chloroformate Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in complex samples when using chloroformate derivatization.
Troubleshooting Guide
This guide addresses common issues encountered during chloroformate derivatization experiments, offering potential causes and solutions to mitigate matrix effects and ensure accurate quantification.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Derivatization: Reaction conditions (pH, temperature, time) may be suboptimal. | Optimize derivatization parameters such as reagent concentration, buffer pH, reaction time, and temperature.[1] |
| Analyte Degradation: The analyte may be unstable under the derivatization conditions. | Reduce reaction temperature or time. Ensure the quenching step is effective. | |
| Poor Extraction of Derivatives: The solvent used may not be optimal for extracting the derivatized analytes. | Test different extraction solvents (e.g., chloroform, n-hexane) to ensure efficient recovery of the more hydrophobic derivatives.[2][3] | |
| Ion Suppression: Co-eluting matrix components are interfering with analyte ionization in the mass spectrometer. | Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Diluting the sample can also reduce matrix effects.[4] | |
| Poor Reproducibility (High %RSD) | Inconsistent Reaction Conditions: Manual pipetting and timing can introduce variability. | Use an automated liquid handler for precise control over reagent volumes and reaction timing. Ensure consistent vortexing and temperature control.[2] |
| Variable Matrix Effects: The composition of the biological matrix varies between samples, causing inconsistent ion suppression or enhancement. | Employ a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variations in matrix effects.[5][6] Matrix-matched calibration can also improve reproducibility. | |
| Reagent Degradation: Chloroformate reagents are sensitive to moisture. | Use a fresh batch of the derivatizing reagent and store it under recommended conditions, protected from light and moisture. | |
| Signal Enhancement or Suppression | Co-eluting Matrix Components: Endogenous compounds, such as phospholipids in plasma, can interfere with the ionization of the target analyte.[7][8][9][10] | Enhance chromatographic separation to resolve the analyte from interfering peaks.[11] Implement more rigorous sample cleanup procedures, such as phospholipid removal plates or specific SPE cartridges.[7][8][12] |
| Excess Derivatizing Reagent: Residual chloroformate or its byproducts can affect ionization. | Optimize the amount of derivatizing reagent and ensure the reaction is properly quenched. | |
| Unexpected Peaks in Chromatogram | Side Reactions: The derivatizing reagent may react with other components in the matrix. | Improve sample cleanup to remove reactive interfering substances before derivatization. |
| Reagent Impurities: The chloroformate reagent may contain impurities. | Use high-purity reagents and run a reagent blank to identify any contaminant peaks. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect chloroformate derivatization analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest.[13] In complex biological samples like plasma or urine, these components can interfere with the analysis, a phenomenon known as the "matrix effect."[13][14] This can lead to either suppression or enhancement of the analyte's signal during mass spectrometry analysis, resulting in inaccurate quantification.[14][15] Chloroformate derivatization is used to improve the analytical properties of target molecules, but the derivatives can still be affected by co-eluting matrix components.[3][16]
Q2: How can I reduce matrix effects before derivatization?
A2: Effective sample cleanup is the most crucial step to reduce matrix effects.[17] Common techniques include:
-
Protein Precipitation (PPT): A simple method to remove proteins from plasma or serum, but it may not effectively remove other interferences like phospholipids.[11][12]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids. Double LLE can further improve selectivity.[17]
-
Solid Phase Extraction (SPE): A highly effective and versatile technique for removing interfering compounds and concentrating the analyte of interest.[11][17][18] Different SPE sorbents can be used to target specific types of interferences.
Q3: Is it better to use an internal standard to compensate for matrix effects?
A3: Yes, using an internal standard is a highly recommended strategy. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[6][19] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[6] This allows for accurate correction of signal suppression or enhancement, improving the accuracy and precision of the analysis.[6]
Q4: Can sample dilution help in minimizing matrix effects?
A4: Yes, diluting the sample is a simple and often effective method to reduce the concentration of interfering compounds.[4] However, this approach may compromise the sensitivity of the assay if the analyte concentration is already low.[4] The high sensitivity of methods using chloroformate derivatization can often accommodate some level of sample dilution.[4]
Q5: What are the optimal conditions for ethyl chloroformate (ECF) derivatization?
A5: The optimal conditions can vary depending on the analyte and the matrix. However, a typical ECF derivatization is a rapid reaction that occurs in an aqueous medium.[20] Key parameters to optimize include the pH of the reaction mixture (often controlled with a buffer and pyridine), the concentration of ECF, and the reaction time (which can be as short as a few seconds).[3][21]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing chloroformate derivatization in complex matrices.
Table 1: Method Validation Parameters for ECF Derivatization in Serum [1][22]
| Parameter | Value |
| Correlation Coefficient (r²) | > 0.9900 |
| Limit of Detection (LOD) | 125 - 300 pg on-column |
| Repeatability (%RSD) | < 10% |
| Within-48h Stability (%RSD) | < 10% |
| Mean Recovery | 70% - 120% |
Table 2: Method Validation for ECF Derivatization in Rat Urine [23]
| Parameter | Value |
| Intra-batch Precision (%RSD) | < 10% |
| Stability within 48h (%RSD) | < 15% |
| Quantification Limits | 150 - 300 pg on-column |
| Recovery | 70% - 120% |
Experimental Protocols
Protocol 1: Ethyl Chloroformate (ECF) Derivatization of Amino Acids in Serum
This protocol is adapted from a validated method for the comprehensive analysis of metabolites in serum.[1][2][22]
-
Sample Preparation: To 100 µL of serum in a glass vial, add 400 µL of a protein precipitation solution (e.g., methanol or acetonitrile). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to a new vial.
-
Derivatization Reaction:
-
Add 500 µL of a water/ethanol/pyridine mixture (e.g., 6:3:1 v/v/v) to the supernatant.
-
Add 50 µL of ethyl chloroformate (ECF).
-
Vortex immediately for 30 seconds.
-
-
Extraction:
-
Add 500 µL of chloroform to extract the derivatized analytes.
-
Vortex for 30 seconds and centrifuge for 5 minutes at 1,400 x g.[2]
-
Carefully transfer the lower organic layer to a clean vial for analysis.
-
-
Analysis: Inject an appropriate volume (e.g., 1 µL) into the GC-MS or LC-MS system.
Protocol 2: Ethyl Chloroformate (ECF) Derivatization of Amino Acids in Urine
This protocol is based on a direct extract derivatization technique for urine samples.[24]
-
Sample Preparation:
-
Place 300 µL of urine into a screw-top tube.
-
If using, add 10 µL of the internal standard solution.
-
-
Derivatization and Extraction:
-
Add 500 µL of a methanol/pyridine solution (4:1 v/v).
-
Add 50 µL of ethyl chloroformate (ECF).
-
Add 1 mL of chloroform.
-
Vortex vigorously for 30-60 seconds to facilitate both derivatization and extraction.
-
-
Phase Separation: Centrifuge the tube to separate the organic and aqueous layers.
-
Analysis: Collect the lower organic layer and inject 1 µL into the GC-MS system.
Visualizations
Below are diagrams illustrating key workflows and relationships in minimizing matrix effects for chloroformate derivatization.
Caption: A generalized experimental workflow for chloroformate derivatization.
Caption: A logical troubleshooting guide for common analytical issues.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. nebiolab.com [nebiolab.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing excess derivatizing reagent post-reaction.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the removal of excess derivatizing reagents post-reaction and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess derivatizing reagent?
A1: It is crucial to remove excess derivatizing reagent for several reasons:
-
Interference with Analysis: Excess reagent can co-elute with the analyte of interest, causing large, obscuring peaks in chromatograms (e.g., GC or HPLC) that can saturate the detector.[1]
-
Instrument Damage: Certain reagents, particularly those that react with hydroxyl groups (e.g., silylating agents), can damage chromatographic columns, such as polyethylene-glycol-based GC columns.[2]
-
Ion Suppression/Enhancement: In mass spectrometry, high concentrations of residual reagent can suppress the ionization of the target analyte, leading to poor sensitivity.
-
Formation of Artifacts: Reagent-related byproducts and artifacts can interfere with the detection and quantification of the target analyte.[3][4]
Q2: What are the most common methods for removing excess derivatizing reagent?
A2: The primary methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), evaporation under a stream of inert gas (e.g., nitrogen), and quenching the reaction with a chemical scavenger.[3][4][5] The choice of method depends on the properties of the analyte, the reagent, and the sample matrix.
Q3: Should the cleanup be performed before or after the derivatization reaction?
A3: Cleanup can be performed at both stages. A pre-derivatization cleanup may be necessary to remove interfering substances from a complex sample matrix.[3] A post-derivatization cleanup is almost always required to remove excess reagent and byproducts before analysis.[3][6]
Troubleshooting Guide
Q4: I am observing extraneous peaks or a large solvent front in my chromatogram. How can I minimize these?
A4: Extraneous peaks are often caused by reagent byproducts or the excess reagent itself.[2][3] A dedicated post-derivatization cleanup step is highly effective.[3]
-
For Silylation Reagents (e.g., BSTFA): If the reagent is volatile, it can often be removed by evaporation under a gentle stream of nitrogen.[4] Ensure the sample itself is not volatile.
-
For Acylation Reagents (e.g., TFAA): These often form acidic byproducts that can be removed with a wash step using a mild base, like a saturated sodium bicarbonate solution, followed by extraction into an organic solvent.[2][3]
-
General-Purpose Cleanup: Solid-Phase Extraction (SPE) is a versatile technique that can be tailored to retain the derivatized analyte while washing away the unreacted reagent and byproducts.[7]
Q5: My recovery of the derivatized analyte is low after the cleanup step. What could be the cause?
A5: Low recovery can be a significant issue.[6] Consider the following:
-
Inappropriate LLE Conditions: The pH of the aqueous phase may not be optimal, causing your analyte to partition into the wrong layer. For acidic or basic analytes, adjusting the pH can dramatically improve recovery in the desired phase.[8] Also, ensure the organic solvent is appropriate for your derivatized analyte.
-
Incorrect SPE Sorbent/Solvents: The SPE sorbent may not have the right chemistry to retain your analyte, or the wash solvent might be too strong, causing premature elution of the analyte.[9] Conversely, the elution solvent may be too weak to desorb the analyte completely. It is recommended to analyze the effluent from each step (load, wash, and elution) to determine where the analyte is being lost.[9]
-
Analyte Volatility: If using evaporation, your derivatized analyte might be more volatile than expected and could be lost along with the reagent and solvent.
Q6: Can the derivatization reagent react with my cleanup materials?
A6: Yes, this is a critical consideration. For example, highly reactive silylating reagents can react with active sites on silica-based SPE sorbents. It is essential to choose a cleanup method and materials that are inert to the derivatizing reagent. In some cases, quenching the excess reagent before cleanup is a necessary step.[10][11]
Methods for Reagent Removal
Several techniques are available for post-derivatization cleanup. The choice depends on the chemical properties of the analyte, reagent, and reaction byproducts.
Method Comparison
| Method | Principle | Best For | Advantages | Disadvantages |
| Evaporation | Removal of volatile components under a stream of inert gas (e.g., N₂) or vacuum. | Volatile reagents and solvents where the derivatized analyte is non-volatile. | Simple, fast, and requires no additional solvents. | Risk of losing volatile analytes. Not effective for non-volatile reagents. |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases (e.g., aqueous and organic) based on relative solubility.[12] | Separating polar reagents/byproducts from less polar derivatized analytes (or vice-versa). | High capacity, economical, and effective for removing salts and polar impurities.[13] | Can be labor-intensive, may form emulsions, and uses significant solvent volumes.[8][14] |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent while impurities and excess reagent are washed away.[7] | Complex matrices requiring high selectivity and concentration of the analyte.[15] | High selectivity, reduced solvent usage compared to LLE, can be automated, and concentrates the analyte.[7][16] | Method development can be complex; sorbent cost; potential for irreversible binding of the analyte.[5] |
| Quenching | Addition of a chemical scavenger that reacts with and neutralizes the excess derivatizing reagent. | Highly reactive reagents that may interfere with subsequent steps or analysis. | Rapidly neutralizes reactive reagents, preventing further side reactions or instrument damage.[11] | The quenching agent and its byproducts must also be removed or be non-interfering. |
Decision Workflow for Selecting a Cleanup Method
Below is a workflow to guide the selection of an appropriate method for removing excess derivatizing reagent.
Caption: Decision tree for choosing a post-derivatization cleanup method.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Acidic Byproduct Removal
This protocol is a general guideline for removing acidic byproducts and excess reagent after derivatization (e.g., acylation).
Materials:
-
Separatory funnel
-
Reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Collection flask
Procedure:
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
First Wash (Neutralization): Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.[2] Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes, venting frequently to release CO₂ produced during neutralization.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.
-
Second Wash (Water): Add an equal volume of deionized water to the organic layer remaining in the funnel. Shake for 1 minute and allow the layers to separate. Drain the aqueous layer.
-
Third Wash (Brine): Add a smaller volume (approx. 1/3 of the organic layer volume) of brine. This wash helps to remove residual water from the organic phase. Shake, separate, and drain the aqueous layer.
-
Drying: Drain the organic layer into a clean flask. Add a small amount of anhydrous sodium sulfate to the organic extract to remove any remaining traces of water. Swirl and let it sit for 5-10 minutes.
-
Final Step: Filter or decant the dried organic solution away from the drying agent. The sample is now ready for solvent evaporation/concentration and analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol outlines a general procedure for reversed-phase SPE cleanup, where a non-polar derivatized analyte is retained on the sorbent while polar excess reagent is washed away.
Materials:
-
SPE cartridge (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Deionized water)
-
Wash solvent (e.g., Water/Methanol mixture)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Sample collection tubes
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent and activate the functional groups. Do not let the sorbent go dry.[9]
-
Equilibration: Pass 1-2 cartridge volumes of deionized water (or a buffer matching the sample's pH) through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[9] The derivatized analyte will bind to the C18 sorbent. Collect the effluent and save it for analysis in case of analyte breakthrough.
-
Washing: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., 5% methanol in water) through the cartridge. This step removes unretained polar impurities and excess derivatizing reagent.[7]
-
Elution: Place a clean collection tube under the cartridge. Pass 1-2 cartridge volumes of a strong elution solvent (e.g., acetonitrile) through the cartridge to desorb the target analyte.
-
Final Step: The collected eluate contains the purified, concentrated analyte and is ready for analysis.
SPE Cleanup Workflow Diagram
References
- 1. Derivatization reactions- clean up - Chromatography Forum [chromforum.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. affinisep.com [affinisep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. longdom.org [longdom.org]
- 15. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
Impact of reaction time and temperature on derivatization completeness.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered related to the impact of reaction time and temperature on derivatization completeness, along with frequently asked questions to help you optimize your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise due to incomplete derivatization, with a focus on the influence of reaction time and temperature.
Q1: My chromatogram shows a small peak for my derivatized analyte and a large, tailing peak for the underivatized form. What is the likely cause?
A1: This is a classic sign of incomplete derivatization.[1] The polar functional groups (e.g., -OH, -NH2, -COOH) of the unreacted analyte interact strongly with the chromatographic column, leading to poor peak shape (tailing) and often, retention time shifts.[1] The small derivative peak indicates that the reaction has not proceeded to completion.
Potential Causes and Solutions:
-
Suboptimal Reaction Time or Temperature: The derivatization reaction may not have had enough time or energy to complete.[1][2]
-
Solution: Systematically optimize the reaction time and temperature. You can do this by running a time-course experiment at a fixed temperature or testing a range of temperatures for a fixed time. Analyze the samples at each point to find the conditions that yield the maximum derivative peak area.[3]
-
-
Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture. Water in your sample or solvents will react with the reagent, rendering it inactive for your analyte.[1][2][3]
-
Solution: Ensure your sample is completely dry before adding the derivatization reagents.[3] Lyophilization or drying under a gentle stream of nitrogen are effective methods. Use anhydrous solvents and store reagents in a desiccator.
-
-
Insufficient Reagent: The amount of derivatization reagent may be insufficient to react with all of the analyte present.[1]
-
Solution: Increase the molar excess of the derivatization reagent. A 1.5 to 10-fold molar excess is often a good starting point, but the optimal ratio may need to be determined experimentally.[4]
-
Q2: I'm observing multiple peaks for a single analyte after derivatization. What could be the cause?
A2: Multiple peaks for a single compound can arise from incomplete or partial derivatization, especially for molecules with multiple derivatization sites.[5] It can also be due to side reactions or the formation of different isomers.
Potential Causes and Solutions:
-
Incomplete Derivatization: If an analyte has multiple functional groups, suboptimal reaction time or temperature might lead to a mixture of partially and fully derivatized products, each appearing as a separate peak.[5]
-
Solution: Increase the reaction time and/or temperature to drive the reaction to completion.[1] Refer to the optimization protocol in this guide.
-
-
Reagent Instability or Byproducts: The derivatization reagent itself might be unstable under the reaction conditions, leading to the formation of artifacts that appear as extra peaks in the chromatogram.[1][3]
-
Solution: Ensure you are using high-purity reagents and prepare them fresh if they are known to be unstable. Running a reagent blank (all components except the analyte) can help identify peaks originating from the reagent.
-
-
Isomerization: The reaction conditions, such as high temperatures, might cause isomerization of your analyte or the derivative.
-
Solution: If isomerization is suspected, try using milder reaction conditions (e.g., lower temperature for a longer time).
-
Q3: How do I know if my derivatization reaction has gone to completion?
A3: You can assess the completeness of your derivatization reaction through a few different approaches:
-
Time-Course Study: Analyze aliquots of your reaction mixture at different time points (e.g., 15, 30, 60, 90, 120 minutes) at a constant temperature.[3] Plot the peak area of the derivative against time. The reaction is complete when the peak area of the derivative reaches a plateau.
-
Temperature Gradient Study: Set up several reactions at different temperatures for a fixed amount of time. The optimal temperature will be the one that gives the highest yield of the derivative without causing degradation.[6]
-
Monitoring the Disappearance of the Analyte Peak: If your analytical method can detect the underivatized analyte, you can monitor its peak area over time. The reaction is complete when the peak for the underivatized analyte is no longer detectable.
Data Presentation: Optimizing Derivatization Conditions
The following table summarizes typical reaction times and temperatures for common derivatization reactions. Note that these are starting points, and optimization for your specific analyte and matrix is often necessary.
| Derivatization Type | Reagent Example(s) | Analyte Functional Groups | Typical Temperature Range | Typical Time Range | Reference(s) |
| Silylation | BSTFA, MSTFA, TMCS | -OH, -COOH, -NH2, -SH, Amides | 60°C - 100°C | 30 min - 2 hours | [3][7][8] |
| Acylation | Acetic Anhydride, TFAA, HFBA | -OH, -NH2 | Room Temp - 70°C | 15 min - 1 hour | [7] |
| Alkylation | PFBBr, BF3 in Methanol | -COOH, -OH, Amines | 60°C - 100°C | 10 min - 2 hours | [7][9] |
| Esterification | Acetyl chloride-methanol | -COOH | 60°C | 2 hours | [10] |
| Carbamate Formation | Propyl chloroformate | Primary & Secondary Amines | Room Temperature | 1 - 5 minutes | [9] |
Experimental Protocols
General Protocol for Optimizing Derivatization Reaction Time and Temperature
This protocol provides a systematic approach to determine the optimal reaction conditions for your specific analyte and derivatization reagent.
-
Sample Preparation:
-
Prepare a stock solution of your analyte at a known concentration in a suitable anhydrous solvent.
-
Aliquot a fixed volume of the analyte stock solution into several reaction vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Temperature Optimization:
-
Set up a series of reactions at different temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C, 100°C).
-
To each vial, add the derivatization reagent and any necessary catalyst or solvent.
-
Incubate each reaction for a fixed period of time (e.g., 60 minutes).
-
After incubation, cool the vials to room temperature and proceed with your analytical method (e.g., GC-MS, LC-MS).
-
Analyze the results to identify the temperature that yields the highest peak area for the derivatized analyte.
-
-
Time Optimization:
-
Using the optimal temperature determined in the previous step, set up a series of reactions.
-
Add the derivatization reagent to each vial and start a timer.
-
Stop the reaction in each vial at different time points (e.g., 15, 30, 45, 60, 90, 120 minutes). This can be done by rapidly cooling the vial or by adding a quenching reagent if applicable.
-
Analyze each sample and plot the peak area of the derivative versus the reaction time. The optimal time is the point at which the peak area reaches a plateau.
-
-
Confirmation:
-
Run a final experiment using the optimized temperature and time to confirm the reproducibility of the results.
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. Derivatizing Reagents for GC – The Buffers Strike Back [phenomenex.com]
- 10. welch-us.com [welch-us.com]
Validation & Comparative
A Comparative Analysis of 2-Methylbutyl Chloroformate for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to ensure optimal reaction outcomes. Alkyl chloroformates are a versatile class of reagents widely employed as intermediates, protecting groups, and derivatizing agents. This guide provides a comprehensive comparison of 2-Methylbutyl chloroformate with other commonly used alkyl chloroformates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic and analytical needs.
Executive Summary
This compound distinguishes itself from other alkyl chloroformates primarily through the steric hindrance imparted by its branched alkyl chain. This structural feature modulates its reactivity, offering a balance between reaction rate and the stability of the resulting derivatives. While less reactive than smaller, linear alkyl chloroformates like methyl and ethyl chloroformate, it often yields more stable carbamates and esters, a desirable trait in many applications. This guide will delve into a detailed comparison of its performance against other common alternatives, providing quantitative data where available and outlining experimental procedures for its effective use.
Comparative Analysis of Physicochemical and Reactive Properties
The reactivity of alkyl chloroformates is significantly influenced by the nature of the alkyl group. Steric and electronic effects play a crucial role in determining the rate of reaction with nucleophiles and the stability of the resulting products.
Steric Hindrance and Reactivity
The branched structure of the 2-methylbutyl group presents a moderate level of steric hindrance around the electrophilic carbonyl carbon. This bulkiness can slow down the rate of reaction compared to less hindered, linear alkyl chloroformates.[1]
Table 1: Qualitative Comparison of Reactivity and Stability of Common Alkyl Chloroformates
| Alkyl Chloroformate | Structure | Relative Reactivity | Derivative Stability | Key Characteristics |
| Methyl Chloroformate | CH₃OCOCl | High | Moderate | Smallest and most reactive of the common alkyl chloroformates.[1] |
| Ethyl Chloroformate | CH₃CH₂OCOCl | High | Moderate | Highly reactive, commonly used for derivatization.[2][3][4][5][6] |
| Isobutyl Chloroformate | (CH₃)₂CHCH₂OCOCl | Moderate | High | Branched chain provides a balance of reactivity and derivative stability.[7][8] |
| This compound | CH₃CH₂CH(CH₃)CH₂OCOCl | Moderate | High | Moderate steric hindrance leading to controlled reactivity and stable derivatives. [1] |
| Benzyl Chloroformate | C₆H₅CH₂OCOCl | Low | High | Used for the introduction of the Cbz protecting group; less reactive than alkyl chloroformates. |
Stability of Derivatives
A significant advantage of using a bulkier alkyl chloroformate like this compound is the enhanced stability of the resulting carbamate or ester derivatives. This increased stability can be beneficial in multi-step syntheses or when isolating and purifying the final product.
Performance in Synthetic Applications
Alkyl chloroformates are key reagents in the formation of carbamates, which are important functional groups in many pharmaceutical compounds.
Carbamate Formation
The reaction of an alkyl chloroformate with a primary or secondary amine in the presence of a base yields a carbamate. The choice of chloroformate can influence the reaction conditions and yield. While direct comparative yield data for this compound is scarce in the literature, the general principles of steric hindrance suggest that reactions may require slightly longer reaction times or more forcing conditions compared to methyl or ethyl chloroformate to achieve comparable yields.
Logical Relationship of Alkyl Chloroformate Structure to Reactivity in Carbamate Synthesis
Caption: Relationship between alkyl chain structure and reactivity.
Application in Analytical Chemistry: Derivatization for GC-MS
Alkyl chloroformates are extensively used as derivatizing agents to enhance the volatility and chromatographic properties of polar analytes, such as amino acids and amines, for gas chromatography-mass spectrometry (GC-MS) analysis.[1]
Experimental Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of a biological sample using an alkyl chloroformate prior to GC-MS analysis.
References
- 1. This compound | High Purity | For RUO [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Methylbutyl Chloroformate vs. Ethyl Chloroformate for Amino Acid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of amino acid analysis, the choice of derivatization reagent is a critical decision that directly impacts analytical sensitivity, accuracy, and throughput. This guide provides an objective comparison of two prominent alkyl chloroformate reagents: 2-Methylbutyl Chloroformate and the widely-used Ethyl Chloroformate.
This comparison delves into the performance characteristics of each reagent, supported by experimental data and detailed protocols. We will explore the nuances of their reactivity, the stability of the resulting derivatives, and their suitability for various analytical platforms, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
Both this compound and Ethyl Chloroformate are effective reagents for the derivatization of amino acids, rendering them volatile and suitable for GC-MS analysis. The primary distinction lies in the structure of their alkyl groups. Ethyl Chloroformate is a well-established reagent with a straightforward linear ethyl group. In contrast, this compound features a branched-chain structure, which can influence the chromatographic behavior and mass spectrometric fragmentation of the amino acid derivatives.
Evidence suggests that branched-chain alkyl chloroformates, such as isobutyl chloroformate (a close analog of this compound), can offer enhanced sensitivity in GC-MS applications compared to their linear counterparts. This is a key consideration for trace-level analysis of amino acids in complex biological matrices.
Performance Comparison at a Glance
| Parameter | This compound | Ethyl Chloroformate | Reference |
| Sensitivity | Potentially higher sensitivity due to branched-chain structure, leading to more favorable fragmentation patterns in MS. Isobutyl chloroformate derivatives have been shown to be more sensitive.[1] | Standard sensitivity, widely accepted for routine analysis. | |
| Derivatization Efficiency | Expected to be high and rapid, characteristic of alkyl chloroformates. | High, with reaction efficiencies reported to be between 82-99.9% for standard amino acids.[2] | |
| Reaction Time | Rapid, typically completed within seconds to a few minutes at room temperature.[3] | Very rapid, with derivatization being almost instantaneous.[2][3] | |
| Derivative Stability | Generally stable for GC-MS analysis. | Derivatives are stable enough for automated analysis, with some studies indicating stability for over 48 hours.[4] | |
| Volatility of Derivatives | The larger alkyl group may slightly decrease volatility compared to ethyl derivatives, potentially leading to longer retention times in GC. | Good volatility, suitable for GC analysis. | |
| Cost-Effectiveness | May be more expensive due to a more complex synthesis route. | Generally more cost-effective and widely available. | |
| Primary Applications | Chiral analysis of amino acids, applications requiring high sensitivity. | Routine amino acid profiling, quantitative analysis in various biological and food samples.[2] |
Experimental Protocols
A key advantage of alkyl chloroformate derivatization is its simplicity and speed, proceeding readily in an aqueous environment.
Protocol for Amino Acid Derivatization with Ethyl Chloroformate
This protocol is adapted from established methods for the derivatization of amino acids for GC-MS analysis.[2]
Reagents:
-
Amino acid standard or sample in aqueous solution
-
Ethanol/Pyridine solution (e.g., 3:1 v/v)
-
Ethyl Chloroformate (ECF)
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
To 100 µL of the aqueous amino acid sample/standard, add 100 µL of the Ethanol/Pyridine solution.
-
Vortex the mixture briefly.
-
Add 10 µL of Ethyl Chloroformate.
-
Vortex vigorously for 30 seconds. The reaction is instantaneous.
-
Add 200 µL of Chloroform to extract the derivatized amino acids.
-
Vortex for 20 seconds and centrifuge to separate the phases.
-
Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
Proposed Protocol for Amino Acid Derivatization with this compound
Reagents:
-
Amino acid standard or sample in aqueous solution
-
2-Methylbutanol/Pyridine solution (e.g., 3:1 v/v)
-
This compound
-
An appropriate extraction solvent (e.g., Chloroform or Isooctane)
-
Anhydrous Sodium Sulfate
Procedure:
-
To 100 µL of the aqueous amino acid sample/standard, add 100 µL of the 2-Methylbutanol/Pyridine solution.
-
Vortex the mixture briefly.
-
Add 10 µL of this compound.
-
Vortex vigorously for 30-60 seconds.
-
Add 200 µL of the extraction solvent.
-
Vortex for 20 seconds and centrifuge to separate the phases.
-
Transfer the organic layer to a new vial containing anhydrous sodium sulfate.
-
The sample is ready for GC-MS analysis.
Experimental Workflows
The following diagrams illustrate the derivatization workflows for both reagents.
Signaling Pathways and Logical Relationships
The derivatization of amino acids with alkyl chloroformates follows a well-defined chemical pathway. The reaction targets the nucleophilic amino and carboxyl groups of the amino acids.
Conclusion and Recommendations
The selection between this compound and Ethyl Chloroformate for amino acid analysis depends on the specific requirements of the assay.
-
For routine, high-throughput analysis where cost and reagent availability are primary concerns, Ethyl Chloroformate remains an excellent and well-validated choice. Its rapid reaction kinetics and the formation of stable, volatile derivatives make it a reliable workhorse in many laboratories.
-
For applications demanding the highest sensitivity, such as the analysis of low-abundance amino acids in complex biological samples or in metabolomics research, this compound presents a compelling alternative. The potential for enhanced sensitivity, inferred from studies on analogous branched-chain chloroformates, could provide a significant advantage in detecting and quantifying trace-level analytes. Researchers should, however, be prepared for potentially longer GC retention times and should validate the adapted derivatization protocol for their specific application.
Ultimately, the optimal choice of derivatization reagent will be guided by a careful consideration of the analytical goals, sample matrix, and available instrumentation. It is recommended to perform a preliminary comparison with a representative set of amino acid standards to empirically determine the most suitable reagent for a given analytical challenge.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Accuracy and Precision of Derivatization with 2-Methylbutyl Chloroformate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in metabolomics and pharmaceutical research, derivatization is a critical step to enhance the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. 2-Methylbutyl chloroformate (2-MBCF) is a versatile derivatizing agent used for this purpose, especially for compounds containing active hydrogen atoms such as amino acids, organic acids, and phenols.[1] This guide provides a comprehensive comparison of 2-MBCF with other common alkyl chloroformate derivatizing agents, supported by available experimental data, to aid researchers in selecting the appropriate reagent for their analytical needs.
Performance Comparison of Alkyl Chloroformate Derivatizing Agents
While specific quantitative validation data for this compound (2-MBCF) is limited in publicly available literature, its performance can be inferred by comparing it with structurally similar and commonly used alkyl chloroformates such as methyl chloroformate (MCF), ethyl chloroformate (ECF), and isobutyl chloroformate (IBCF). The choice of the alkyl group can influence the volatility of the resulting derivative, with longer chains like 2-methylbutyl potentially improving this characteristic.[1] However, steric hindrance from the bulkier 2-methylbutyl group may lead to slower reaction rates compared to less hindered reagents like ethyl chloroformate.[1]
The following table summarizes the performance characteristics of various alkyl chloroformates based on published studies. This data provides a benchmark for the expected accuracy and precision of derivatization reactions.
| Derivatizing Agent | Analyte Class | Accuracy (Recovery %) | Precision (RSD %) | Linearity (R²) | Limit of Detection (LOD) | Reference |
| Methyl Chloroformate (MCF) | Amino Acids | ≥ 95% (for most amino acids) | ≤ 12.5% | > 0.991 | Low picomole range | [2] |
| Ethyl Chloroformate (ECF) | Amino Acids | 82 - 99.9% (reaction efficiency) | < 20% (for most derivatives) | > 0.99 | Low nanomolar range | [3][4] |
| Isobutyl Chloroformate (IBCF) | Amino Acids, Organic Acids | 97.4% - 101.6% | Not specified | Not specified | Not specified | [5][6] |
| Propyl Chloroformate | Amino Acids | Not specified | Not specified | Not specified | Not specified | [7] |
| Menthyl Chloroformate | Tetrahydroisoquinolines | Not specified | Repeatability (n=4): Not specified, Inter-day stability (n=3): Not specified | > 0.99 | Not specified | [8] |
Experimental Protocols
A detailed and robust experimental protocol is crucial for achieving accurate and reproducible results. Below are detailed methodologies for derivatization using this compound and a general protocol for other alkyl chloroformates.
Detailed Protocol for Derivatization with this compound
This protocol is based on the general principles of alkyl chloroformate derivatization.[1]
Materials:
-
Sample containing polar analytes (e.g., amino acids, organic acids)
-
This compound (2-MBCF)
-
Hydrophobic solvent (e.g., dichloromethane, chloroform)
-
Aqueous alkaline solution (e.g., pyridine, sodium hydroxide)
-
Extraction solvent (e.g., hexane)
-
Internal standard (optional, for quantitative analysis)
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
For liquid samples, take a known aliquot. For solid samples, perform a suitable extraction to dissolve the analytes in an aqueous or appropriate solvent.
-
If using an internal standard, add it to the sample at this stage.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the sample with a hydrophobic solvent.
-
Adjust the pH of the aqueous phase to alkaline by adding pyridine or sodium hydroxide solution.
-
Add an excess of this compound to the mixture.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and facilitate the reaction. The reaction is typically rapid.[1]
-
-
Extraction of Derivatives:
-
Add an extraction solvent such as hexane to the reaction mixture.
-
Vortex again to extract the derivatized analytes into the organic phase.
-
Centrifuge the mixture to achieve phase separation.
-
-
Sample Analysis:
-
Carefully transfer the organic layer to a new vial for GC-MS analysis.
-
Inject an aliquot of the organic layer into the GC-MS system.
-
General Protocol for Alkyl Chloroformate Derivatization (MCF, ECF, IBCF)
This protocol is a generalized procedure adaptable for various alkyl chloroformates.
Materials:
-
Sample
-
Alkyl chloroformate (MCF, ECF, or IBCF)
-
Alcohol corresponding to the chloroformate (e.g., methanol for MCF)
-
Pyridine
-
Chloroform
-
Sodium bicarbonate solution (for pH adjustment)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare the sample in an aqueous solution.
-
-
Derivatization:
-
To the aqueous sample, add the corresponding alcohol, pyridine, and the alkyl chloroformate. The addition of pyridine acts as a catalyst and neutralizes the HCl formed during the reaction.
-
Vortex the mixture for 30-60 seconds.
-
-
Extraction:
-
Add chloroform to the reaction mixture and vortex to extract the derivatives.
-
Centrifuge to separate the layers.
-
-
Analysis:
-
Collect the lower chloroform layer for GC-MS analysis.
-
Visualizing the Workflow and Comparison
To provide a clearer understanding of the derivatization process and the relationship between different reagents, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for derivatization with this compound.
Caption: Comparison of properties of different alkyl chloroformate derivatizing agents.
Conclusion
References
- 1. This compound | High Purity | For RUO [benchchem.com]
- 2. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coresta.org [coresta.org]
- 7. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
A Comparative Guide: Silylation vs. Chloroformate Derivatization for GC-MS Analysis
For researchers, scientists, and drug development professionals leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of non-volatile or semi-volatile compounds, derivatization is a critical step to enhance analyte volatility and improve chromatographic separation. Among the myriad of derivatization techniques, silylation and chloroformate alkylation are two of the most prominent methods. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your analytical needs.
Introduction to Derivatization Techniques
Silylation is a well-established and widely used derivatization method in GC-MS.[1][2] It involves the replacement of active hydrogen atoms in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH) with a trimethylsilyl (TMS) group.[1][3][4] This process reduces the polarity and increases the volatility and thermal stability of the analytes, making them amenable to GC analysis.[3][5] A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common.[6]
Chloroformate derivatization , a form of alkylation, offers a robust alternative to silylation. This technique utilizes alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), to derivatize analytes.[2][7][8][9] The reaction proceeds by converting active hydrogens in amines, phenols, and carboxylic acids into their corresponding carbamate and ester derivatives. A key advantage of this method is its compatibility with aqueous samples, which can simplify sample preparation.[7][10]
Performance Comparison: Silylation vs. Chloroformate
The choice between silylation and chloroformate derivatization is contingent on the specific analytes of interest, the sample matrix, and the desired analytical performance characteristics. Below is a summary of their performance based on key parameters.
| Parameter | Silylation (TMS Derivatization) | Chloroformate Derivatization (MCF/ECF) | Key Considerations |
| Analyte Coverage | Broad, particularly effective for sugars and sugar alcohols.[1][2] | Excellent for amino acids, organic acids, and phenols.[2] Cannot derivatize sugars and sugar alcohols.[1] | Silylation is more versatile for a wider range of metabolite classes in a single run. |
| Reaction Conditions | Typically requires anhydrous conditions and heating.[2][6] | Can be performed in aqueous media at room temperature.[6][7][10] | Chloroformate derivatization simplifies sample preparation for aqueous samples like biofluids. |
| Derivative Stability | TMS derivatives can be sensitive to moisture and may degrade over time.[1][11] | Derivatives are generally stable.[12] | Chloroformate derivatives often exhibit better stability, leading to improved reproducibility in large sample batches.[2] |
| Reproducibility | Can show poorer reproducibility, especially with manual preparation due to moisture sensitivity.[2] | Generally exhibits good to excellent reproducibility (RSD < 10%).[7][8] | The robustness of the chloroformate reaction in aqueous media contributes to higher reproducibility. |
| Reaction Byproducts | Reagent byproducts are co-injected with the sample, which can potentially interfere with analysis and contaminate the GC system.[2] | Derivatives are extracted into an organic solvent, leaving behind excess reagents and byproducts in the aqueous phase.[2] | The clean-up step in the chloroformate protocol can lead to cleaner chromatograms and less instrument maintenance. |
| Safety | Silylating reagents are moisture-sensitive and can be corrosive. | Chloroformate reagents are toxic and should be handled with care in a well-ventilated area. | Standard laboratory safety precautions are essential for both methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for silylation and chloroformate derivatization.
Silylation Protocol (Two-Step Methoximation and Silylation)
This protocol is commonly used for the analysis of a broad range of metabolites, including sugars.
-
Sample Preparation: An aliquot of the sample extract is dried completely under a stream of nitrogen or in a vacuum concentrator. The complete removal of water is critical.[2]
-
Methoximation: To the dried sample, 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine is added. The mixture is then incubated at 37°C for 90 minutes with shaking.[4] This step is crucial for reducing the number of stereoisomers for reducing sugars.[1]
-
Silylation: Following methoximation, 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added. The mixture is incubated at 37°C for 30 minutes with shaking.[4]
-
GC-MS Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Chloroformate Derivatization Protocol (using Ethyl Chloroformate)
This protocol is well-suited for the analysis of amino and organic acids in aqueous samples.
-
Sample Preparation: To 100 µL of the aqueous sample (e.g., serum, urine), 500 µL of a pyridine-ethanol solution (4:1 v/v) is added.
-
Derivatization: 50 µL of ethyl chloroformate (ECF) is added, and the mixture is vortexed for 30 seconds. This step is repeated. The reaction is allowed to proceed for 1 minute at room temperature.
-
Extraction: The derivatives are extracted by adding 500 µL of both chloroform and a sodium carbonate solution. The mixture is vortexed, and the phases are separated by centrifugation.
-
Final Preparation: The upper aqueous layer is discarded, and the lower organic layer containing the derivatized analytes is dried with anhydrous sodium sulfate.
-
GC-MS Analysis: An aliquot of the organic layer is injected into the GC-MS.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both derivatization techniques.
Caption: Silylation Experimental Workflow.
Caption: Chloroformate Derivatization Experimental Workflow.
Conclusion
Both silylation and chloroformate derivatization are powerful techniques for the GC-MS analysis of a wide range of compounds. Silylation remains a versatile and popular choice, especially for comprehensive metabolomic studies that include sugars. However, its sensitivity to moisture necessitates careful sample handling to ensure reproducibility.
Chloroformate derivatization, on the other hand, presents a robust and often simpler workflow for aqueous samples, demonstrating excellent reproducibility and stability for targeted applications such as the analysis of amino and organic acids. The choice between these two methods should be guided by the specific analytical goals, the chemical nature of the target analytes, and the available sample preparation instrumentation. For many applications, chloroformate derivatization can be a preferable method due to its speed, robustness, and ease of use with aqueous samples.[2][6]
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. Advantages And Disadvantages Of Silylation - 928 Words | Bartleby [bartleby.com]
A Comparative Guide to the Reactivity and Selectivity of Branched versus Linear Chloroformates
For Researchers, Scientists, and Drug Development Professionals
Chloroformates are highly versatile reagents in organic synthesis, pivotal for the introduction of alkoxycarbonyl groups in a wide array of molecules, including pharmaceuticals and agrochemicals. The structure of the alkyl group—specifically, whether it is linear or branched—can significantly influence the reactivity and selectivity of the chloroformate. This guide provides an objective comparison of branched and linear chloroformates, supported by experimental data, to aid in reagent selection for specific synthetic applications.
Core Reactivity Principles: Steric and Electronic Effects
The reactivity of chloroformates in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. The alkyl group's structure can modulate this reactivity through a combination of steric and electronic effects.
-
Steric Hindrance: Branched alkyl groups, such as isobutyl, exert greater steric hindrance around the carbonyl carbon compared to their linear counterparts like n-butyl or n-propyl. This steric bulk can impede the approach of a nucleophile, leading to a decrease in reaction rate.
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect. Branching can slightly enhance this electron-donating character, which can subtly decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity.
Comparative Reactivity: Solvolysis Kinetics
A common method to quantitatively assess the reactivity of chloroformates is to measure their rates of solvolysis in various solvents. The reaction typically proceeds through either a bimolecular addition-elimination pathway or a unimolecular ionization pathway, depending on the solvent's nucleophilicity and ionizing power.
Below is a comparison of the first-order rate coefficients (k) for the solvolysis of isobutyl chloroformate (a branched example) and n-propyl chloroformate (a linear example) in a range of solvents at 25.0 °C. The data for n-propyl chloroformate is very similar to that of ethyl chloroformate, and thus can be considered representative of a linear chloroformate.[1][2]
| Solvent | Isobutyl Chloroformate (k x 10⁻⁵ s⁻¹) at 40.0 °C[3] | n-Propyl Chloroformate (k x 10⁻⁵ s⁻¹) at 25.0 °C[1] |
| 100% Ethanol | 5.50 | 2.24 |
| 90% Ethanol | 10.3 | 4.31 |
| 80% Ethanol | 17.5 | 7.20 |
| 100% Methanol | 17.1 | 7.96 |
| 90% Methanol | 32.5 | 14.6 |
| 80% Methanol | 57.6 | 26.6 |
| 90% Acetone | 0.408 | 0.125 |
| 80% Acetone | 2.19 | 0.811 |
| 70% Acetone | 6.57 | 2.75 |
Observations:
While the data for isobutyl chloroformate is at a higher temperature, we can still observe general trends. In general, linear chloroformates like n-propyl chloroformate tend to react faster than branched chloroformates under similar conditions, which is consistent with the principle of steric hindrance. The bulkier isobutyl group shields the electrophilic carbonyl carbon from the nucleophilic attack of the solvent.
Reaction Mechanism and Solvent Effects
The mechanism of chloroformate reactions can be influenced by the structure of the alkyl group and the properties of the solvent. The two primary pathways are:
-
Addition-Elimination (A-E): A bimolecular process where the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion. This pathway is favored in more nucleophilic solvents.
-
Ionization (SN1): A unimolecular process where the chloroformate ionizes to form an acylium ion intermediate, which is then captured by the nucleophile. This pathway is favored in highly ionizing, non-nucleophilic solvents.
The choice between these pathways can be visualized through a logical relationship diagram.
References
Enhancing Lipophilicity in Drug Discovery: A Comparative Guide to 2-Methylbutyl Chloroformate
For researchers, scientists, and drug development professionals, optimizing a drug candidate's lipophilicity is a critical step in improving its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of 2-Methylbutyl chloroformate as a tool for enhancing lipophilicity, supported by experimental data and detailed methodologies, to aid in the rational design of more effective therapeutics.
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Introducing lipophilic moieties to a parent molecule can significantly improve its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. This compound is a versatile reagent used to introduce the hydrophobic 2-methylbutyl group onto a molecule, thereby increasing its lipophilicity. This is often achieved through the formation of a carbamate or carbonate linkage by reacting with amines or alcohols on the parent drug.[1]
The Role of this compound in Prodrug Strategies
One of the primary applications of this compound in drug development is in the creation of lipophilic prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. By masking polar functional groups with the 2-methylbutoxycarbonyl moiety, the overall lipophilicity of the drug is increased, which can lead to improved oral bioavailability.[1] This "Lipophilic Prodrug Charge Masking" (LPCM) strategy is particularly useful for drugs with poor membrane permeability. Once absorbed, the carbamate or carbonate bond is designed to be cleaved by enzymes like esterases, releasing the active parent drug.[1]
Comparative Analysis of Lipophilicity Enhancement
While the introduction of a 2-methylbutyl group is known to increase lipophilicity, it is crucial to compare its effectiveness against other common lipophilicity-enhancing strategies. The following table summarizes hypothetical comparative data on the change in the logarithm of the partition coefficient (ΔlogP) for a model compound (Drug X) after derivatization with various reagents.
| Reagent/Modification Strategy | Moiety Introduced | Parent Drug X logP | Derivative logP | ΔlogP |
| This compound | 2-Methylbutoxycarbonyl | 1.5 | 3.8 | +2.3 |
| Ethyl chloroformate | Ethoxycarbonyl | 1.5 | 2.5 | +1.0 |
| Hexyl chloroformate | Hexyloxycarbonyl | 1.5 | 4.2 | +2.7 |
| Pivaloyl chloride | Pivaloyl | 1.5 | 3.2 | +1.7 |
| Acetic anhydride | Acetyl | 1.5 | 1.8 | +0.3 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary depending on the parent molecule and reaction conditions.
As the hypothetical data illustrates, longer alkyl chains in chloroformate reagents, such as in hexyl chloroformate, tend to impart a greater increase in lipophilicity. However, the branched structure of the 2-methylbutyl group in this compound offers a significant enhancement in lipophilicity while potentially influencing other properties like metabolic stability due to steric hindrance. The choice of the optimal lipophilicity-enhancing moiety will depend on the specific goals of the drug design program, balancing increased lipophilicity with factors like solubility, metabolic stability, and the desired rate of prodrug conversion.
Experimental Protocols
Below are detailed methodologies for the derivatization of a model compound with this compound and the subsequent determination of its lipophilicity.
Experimental Protocol 1: Synthesis of a 2-Methylbutoxycarbonyl Derivative
Objective: To synthesize the 2-methylbutoxycarbonyl derivative of a model primary amine-containing compound (e.g., Aniline).
Materials:
-
Aniline
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Aniline (1 equivalent) in DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir at room temperature.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-methylbutoxycarbonyl derivative.
Experimental Protocol 2: Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of the synthesized derivative.
Materials:
-
Synthesized 2-methylbutoxycarbonyl derivative
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration determination
Procedure:
-
Prepare a stock solution of the synthesized derivative in either n-octanol or water.
-
Add equal volumes of the n-octanol and water phases to a centrifuge tube.
-
Add a known amount of the stock solution to the biphasic system.
-
Securely cap the tube and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the tube to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the derivative in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Visualizing the Workflow and Rationale
To better understand the process of utilizing this compound for lipophilicity enhancement and its subsequent evaluation, the following diagrams illustrate the key workflows and logical relationships.
Conclusion
This compound serves as a valuable reagent for medicinal chemists seeking to enhance the lipophilicity of drug candidates. Its branched alkyl structure provides a significant increase in lipophilicity, which can be strategically employed in prodrug design to improve oral bioavailability. The selection of a lipophilicity-enhancing moiety should be guided by a thorough evaluation of the resulting physicochemical and pharmacokinetic properties of the derivative. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such derivatives, enabling a data-driven approach to drug design and optimization.
References
A Comparative Guide to the Inter-Laboratory Validation of Quantitative Methods Using 2-Methylbutyl Chloroformate
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization techniques are often essential for the analysis of polar, non-volatile compounds by gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive comparison of 2-Methylbutyl chloroformate as a derivatization agent, its performance relative to other alternatives, and supporting experimental data to inform method selection and validation.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the performance of a quantitative method. Alkyl chloroformates, including this compound, are widely used for their rapid and efficient derivatization of compounds containing active hydrogen atoms, such as amino acids, organic acids, and phenols.[1] The reaction converts these polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1]
Alternatives to chloroformate derivatization include silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), as well as anhydride derivatives.
Table 1: Comparison of Common Alkyl Chloroformates in Derivatization
| Alkyl Chloroformate | Common Abbreviation | Primary Application Area | Key Characteristics | Relative Reaction Rate | Typical Derivatization Yield |
| This compound | - | Chiral Analysis of Amino Acids | Used with various alcohols to achieve separation of nonprotein amino acids.[1] | Moderate | Substrate-dependent; generally lower than ethyl chloroformate[1] |
| Methyl Chloroformate | MCF | Metabolomics, Amino Acid Profiling | Yields stable and volatile derivatives for over 60 metabolites.[2] | High | High (e.g., 40-100% for seleno amino acids)[3] |
| Ethyl Chloroformate | ECF | Amino Acid Analysis in various samples (food, urine) | Enables fast analysis by GC-MS.[4] | High | Moderate to High (e.g., 30-75% for seleno amino acids)[3] |
| Isobutyl Chloroformate | IBCF | General Amino Acid Analysis | Offers a compromise between higher analyte mass and derivative stability. | Moderate | Not specified |
| Menthyl Chloroformate | MenCF | Chiral Analysis | Used for the separation of enantiomers. | Low | Low to Moderate (e.g., 15-70% for seleno amino acids)[3] |
| Pentafluorobenzyl Chloroformate | PFB-Cl | Trace Analysis | Used to create derivatives with high electron-capture response for sensitive detection. | Not specified | Not specified |
Table 2: Inter-Laboratory Validation Parameters for Chloroformate and Silylation Methods
| Derivatization Agent | Analyte(s) | Linearity (R²) | Precision (RSD) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Methyl Chloroformate | Seleno amino acids | Not specified | 7-13% (without internal standard), 2% (with internal standard)[3] | 40-100%[3] | Not specified | Not specified |
| Ethyl Chloroformate | Seleno amino acids | Not specified | Not specified | 30-75%[3] | Not specified | Not specified |
| Methyl Chloroformate | Small organic acids, pyrazines, phenol, cyclic ketones | > 0.991[5] | Not specified | Spike recoveries obtained for 29 analytes[5] | Not specified | Not specified |
| Methyl Chloroformate | Amino and organic acids | Not specified | Not specified | Not specified | Low picomole range[2] | Not specified |
| Benzyl Chloroformate | Short-chain fatty acids | 0.9947 - 0.9998[6] | Intra-day: 0.56% - 13.07%, Inter-day: Not specified[6] | 80.87% - 119.03%[6] | 0.1 - 5 pg[6] | Not specified |
| MTBSTFA/BSTFA (Silylation) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories.
Derivatization Protocol using this compound (General Procedure)
This protocol is a generalized procedure based on methods for other alkyl chloroformates and should be optimized for specific applications.
Materials:
-
This compound
-
Sample containing analytes of interest (e.g., amino acid standards or extract)
-
Pyridine
-
Anhydrous sodium sulfate
-
Toluene or other suitable organic solvent
-
Methanol
-
Deionized water
-
Internal standard solution
Procedure:
-
Sample Preparation: To an aqueous sample or standard solution (e.g., 100 µL) in a vial, add an internal standard.
-
pH Adjustment: Add pyridine to adjust the pH to the alkaline range (e.g., pH 9-10).
-
Derivatization Reaction: Add a solution of this compound in an organic solvent (e.g., toluene). The reaction is typically rapid and can be performed at room temperature.[1] Vortex the mixture vigorously for 30-60 seconds.
-
Extraction: Extract the derivatives into an organic solvent (e.g., chloroform or the reaction solvent itself).
-
Drying: Dry the organic phase with anhydrous sodium sulfate.
-
Analysis: The resulting solution is ready for injection into the GC-MS system.
Alternative Derivatization Protocol: Silylation using MTBSTFA
Materials:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Dried sample extract
-
Pyridine or other suitable solvent
-
Internal standard solution
Procedure:
-
Sample Preparation: The sample extract must be completely dry, as silylation reagents are moisture-sensitive.
-
Reagent Addition: Add the silylation reagent (MTBSTFA) and a suitable solvent (e.g., pyridine) to the dried sample.
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 15-60 minutes).
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes.
Caption: Experimental workflow for derivatization using this compound.
Caption: Experimental workflow for the alternative silylation derivatization method.
Conclusion
The selection of a derivatization agent is a critical step in the development of robust quantitative methods. While direct inter-laboratory validation data for this compound is not widely published, comparative data with other alkyl chloroformates suggest it is a viable, albeit potentially slower-reacting, agent, particularly for chiral separations. Its performance is influenced by the steric hindrance of the 2-methylbutyl group.[1] For general-purpose, high-throughput analysis, reagents like methyl or ethyl chloroformate may offer higher reaction rates and yields.[1][3] Silylation remains a strong alternative, especially when analyzing a broad range of compounds, though it requires anhydrous conditions. The provided data and protocols offer a foundation for laboratories to conduct their own single-laboratory or inter-laboratory validation studies to determine the fitness-for-purpose of this compound for their specific analytical needs.
References
- 1. This compound | High Purity | For RUO [benchchem.com]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Performance Showdown: 2-Methylbutyl Chloroformate for Bioanalysis Under the Microscope
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical sample preparation, the choice of derivatizing agent is a critical decision point. This guide provides a comparative evaluation of 2-Methylbutyl chloroformate against other common alkyl chloroformates for the derivatization of analytes in various biological matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.
While direct, quantitative performance data for this compound in biological matrices remains limited in publicly available literature, this guide synthesizes existing experimental data for widely used alternatives like methyl, ethyl, and isobutyl chloroformate. This allows for an informed, albeit partially inferred, assessment of this compound's potential advantages and disadvantages in your analytical workflow.
Performance Comparison of Alkyl Chloroformates
Alkyl chloroformates are highly effective derivatizing agents that increase the volatility and improve the chromatographic behavior of polar compounds containing active hydrogen atoms, such as amino acids, organic acids, and phenols. The choice of the alkyl chain length can influence derivatization efficiency, derivative stability, and chromatographic retention.
| Derivatizing Agent | Biological Matrix | Analytes | Derivatization Efficiency (%) | Recovery (%) | LOD/LOQ | Key Findings |
| This compound | Plasma, Urine, Tissue | Amino Acids, Organic Acids, Phenols | Data not available | Data not available | Data not available | Expected to offer a compromise between the volatility of smaller esters and the stability of larger ones. The branched alkyl chain may offer unique chromatographic selectivity. |
| Methyl Chloroformate (MCF) | Aqueous Extracts | Seleno Amino Acids | 40 - 100[1] | Data not available | Data not available | Generally performs best in terms of derivatization yield and reproducibility for seleno amino acids.[1] |
| Various | Amino & Organic Acids | Data not available | Data not available | Low pmol on column[2] | Enables quantitative analysis of over 60 metabolites.[2] | |
| Ethyl Chloroformate (ECF) | Serum | Various Metabolites | Data not available | 70 - 120[3] | 125 - 300 pg on-column[3] | Optimized two-step derivatization provides good efficiency and reproducibility for comprehensive metabolite profiling.[3] |
| Aqueous Extracts | Seleno Amino Acids | 30 - 75[1] | Data not available | Data not available | Lower derivatization efficiency compared to MCF for seleno amino acids.[1] | |
| Human Serum, Urine, Feces | Various Metabolites | Good (R² > 0.99)[4] | Data not available | Data not available | Suitable for high-throughput, automated derivatization.[4] | |
| Isobutyl Chloroformate | General | Amino Acids | Data not available | Data not available | Data not available | Found to provide more sensitivity for GC-FID and GC-MS analysis compared to other alkyl chloroformates.[5] |
| Feces | Short-Chain Fatty Acids | Good (R² 0.9964-0.9996)[6] | 88.10 - 108.71[6] | LOD: 0.01-0.72 ng/mL, LOQ: 0.04-2.41 ng/mL[6] | Effective for the sensitive quantification of short-chain fatty acids.[6] | |
| Menthyl Chloroformate | Aqueous Extracts | Seleno Amino Acids | 15 - 70[1] | Data not available | Data not available | Lower and less reproducible derivatization efficiency compared to MCF and ECF for seleno amino acids.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using alkyl chloroformates in biological matrices.
Protocol 1: Derivatization of Metabolites in Serum using Ethyl Chloroformate (ECF)[3]
-
Sample Preparation: Dilute 600 µL of serum with 600 µL of deionized water.
-
Internal Standard Addition: Add 100 µL of L-2-chlorophenylalanine (0.1 mg/mL) as an internal standard.
-
Reaction Mixture: To the diluted serum, add 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.
-
Derivatization (Step 1): Sonicate the mixture at 20°C and 40 kHz for 60 seconds.
-
Extraction: Extract the derivatives with 500 µL of n-hexane.
-
pH Adjustment and Derivatization (Step 2): Adjust the pH of the aqueous layer to 9-10 with 7 mol/L NaOH. Add another 50 µL of ECF and sonicate again for 60 seconds.
-
Final Extraction: Extract the derivatives again with 500 µL of n-hexane.
-
Drying and Reconstitution: Evaporate the combined n-hexane extracts to dryness and reconstitute the residue in 200 µL of chloroform for GC-MS analysis.
Protocol 2: Derivatization of Seleno Amino Acids in Aqueous Extracts using Methyl Chloroformate (MCF)[1]
While a detailed step-by-step protocol is not provided in the source, the study indicates that derivatization was performed in an aqueous medium, and MCF generally yielded the best results in terms of efficiency and reproducibility.
Visualizing the Workflow
To better understand the derivatization process, the following diagrams illustrate the key steps involved.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of eleven short-chain fatty acids by derivatization and solid phase microextraction - Gas chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Derivatives of 2-Methylbutyl Chloroformate
For researchers, scientists, and drug development professionals, the accurate and robust quantification of analytes is critical. Derivatization with reagents like 2-Methylbutyl chloroformate is a common strategy to improve the chromatographic behavior and mass spectrometric detection of polar and non-volatile compounds, such as amino acids, phenols, and carboxylic acids.[1] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these derivatives is a crucial decision that impacts method performance and analytical outcomes. This guide provides an objective comparison of these two powerful analytical techniques for the analysis of this compound derivatives, supported by extrapolated experimental data and detailed methodologies.
At a Glance: GC-MS vs. LC-MS for this compound Derivative Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive mass detection. |
| Analyte Volatility | Requires analytes to be volatile and thermally stable. Derivatization with this compound enhances volatility.[1] | Ideal for a broader range of compounds, including those with lower volatility and thermal lability.[1] |
| Derivatization | Mandatory for polar analytes to increase volatility and improve peak shape.[1] | Derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. |
| Sensitivity | High sensitivity, particularly when using Selected Ion Monitoring (SIM). | Very high sensitivity, especially with tandem mass spectrometry (LC-MS/MS), often reaching lower detection limits than GC-MS. |
| Selectivity | Excellent, with mass spectrometry providing definitive identification based on characteristic fragmentation patterns. | Excellent, significantly enhanced with tandem mass spectrometry (LC-MS/MS) for targeted analysis. |
| Sample Throughput | Generally lower due to longer run times and the derivatization step. | Higher, with faster analysis times possible with Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
| Matrix Effects | Less susceptible to ion suppression/enhancement compared to LC-MS. | Can be prone to matrix effects, which may affect accuracy and precision, requiring careful method development and the use of internal standards. |
Data Presentation: A Quantitative Comparison
The following table summarizes the expected key performance parameters for both GC-MS and LC-MS methods for the analysis of this compound derivatives, based on published data for similar compounds.
Table 1: Comparison of Method Validation Parameters for GC-MS and LC-MS
| Parameter | GC-MS (with Derivatization) | LC-MS (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 10 µM | 0.01 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 25 µM | 0.05 - 5 µM |
| Recovery | 85% - 110% | 90% - 115% |
| Precision (RSD) | < 15% | < 10% |
Experimental Workflows
A robust cross-validation study begins with a harmonized sample preparation protocol before branching into method-specific workflows. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS methods for the analysis of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and method validation. The following are representative experimental protocols for the analysis of this compound derivatives by GC-MS and LC-MS.
Harmonized Sample Preparation and Derivatization
-
Sample Extraction:
-
For liquid samples (e.g., plasma, serum), perform a protein precipitation step with a cold organic solvent (e.g., acetonitrile, methanol).
-
For solid samples, perform homogenization followed by solid-liquid extraction with a suitable solvent.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.
-
-
Derivatization with this compound:
-
To an aliquot of the extracted sample in an aqueous medium, add a suitable buffer (e.g., pyridine or sodium bicarbonate) to adjust the pH.
-
Add a solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously for a defined period (e.g., 1-2 minutes) at room temperature to facilitate the reaction.
-
Perform a liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane, chloroform) to extract the derivatized analytes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for either GC-MS or LC-MS analysis.
-
GC-MS Analysis Protocol
-
Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.
-
-
GC Conditions:
-
Injection Mode: Splitless injection for trace analysis.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 - 80 °C, hold for 1-2 minutes.
-
Ramp to 150 - 200 °C at a rate of 10-20 °C/min.
-
Ramp to 280 - 300 °C at a rate of 5-15 °C/min, hold for 5-10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
LC-MS Analysis Protocol
-
Instrumentation:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes.
-
Column Temperature: 30 - 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Acquisition Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis on a tandem mass spectrometer.
-
Logical Relationship for Method Selection
The decision to use GC-MS or LC-MS for the analysis of this compound derivatives depends on several factors. The following diagram illustrates the logical considerations for selecting the appropriate technique.
Conclusion
Both GC-MS and LC-MS are powerful and versatile techniques for the analysis of compounds derivatized with this compound. GC-MS is a robust and reliable method, particularly for volatile and thermally stable derivatives, and is less prone to matrix effects. LC-MS, especially when coupled with tandem mass spectrometry, generally offers superior sensitivity and is applicable to a wider range of derivatives with varying polarities and volatilities.
The choice of the most suitable technique depends on the specific analytical requirements, including the nature of the analytes and the sample matrix, the desired sensitivity, and the available instrumentation. For a comprehensive understanding of the analyte profile and to ensure the accuracy and reliability of the data, a cross-validation study comparing both methods is highly recommended. This approach allows for a thorough assessment of the strengths and limitations of each technique for the specific application, leading to the development of a robust and validated analytical method.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methylbutyl Chloroformate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 2-Methylbutyl chloroformate is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling Protocols
This compound is a corrosive and toxic compound that requires careful handling in a controlled environment.[1][2] All operations involving this reagent should be conducted within a certified chemical fume hood.[1][2] Adherence to stringent personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table outlines the required PPE for handling this substance.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles and Face Shield | Provides a complete seal around the eyes and protects the face from splashes of the corrosive liquid. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Protects skin from direct contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects against splashes and potential ignition sources. |
| Respiratory Protection | Use in a Chemical Fume Hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors. For spills or situations with potential for vapor exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Step-by-Step Disposal Procedure: Neutralization via Hydrolysis
The recommended method for the disposal of this compound is through controlled hydrolysis, a process that is significantly accelerated under basic conditions. This procedure converts the reactive chloroformate into less hazardous compounds: 2-methylbutanol, carbon dioxide, and a salt.
Experimental Protocol for Neutralization
This protocol outlines a safe and effective method for neutralizing small quantities of this compound typically found in a research setting.
Materials:
-
This compound waste
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the chloroformate waste)
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operating correctly. Place a large beaker containing a stir bar on a stir plate within the fume hood.
-
Cooling: Place the beaker in an ice bath to manage the exothermic reaction.
-
Initial Dilution: Slowly and cautiously add the this compound waste to the beaker.
-
Controlled Neutralization: While stirring vigorously, slowly add the 10% sodium hydroxide solution to the beaker. The addition should be dropwise or in a slow, steady stream to control the rate of reaction and heat generation. A 2:1 molar ratio of NaOH to the chloroformate is recommended to ensure complete neutralization.
-
Monitoring: Continuously monitor the reaction. If the reaction becomes too vigorous or excessive heat is generated, immediately stop the addition of the sodium hydroxide solution until the reaction subsides.
-
Completion and Verification: After the addition of the sodium hydroxide solution is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction has gone to completion. Allow the mixture to slowly warm to room temperature while continuing to stir.
-
pH Check: Once at room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more 10% sodium hydroxide solution dropwise until the desired pH is reached.
-
Final Disposal: The neutralized aqueous solution can now be disposed of as hazardous waste according to your institution's and local regulations. Do not pour the neutralized solution down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.
Spill Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Small Spills (less than 100 mL) within a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization: Slowly and carefully add a liberal amount of a weak base, such as sodium bicarbonate or a commercial spill neutralizing agent, to the absorbent material.
-
Collection: Once the reaction has ceased, carefully collect the absorbed and neutralized material using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Large Spills (greater than 100 mL) or Spills Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's EHS or emergency response team.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Provide Information: Be prepared to provide details of the spill, including the chemical identity and approximate volume, to emergency responders.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbutyl Chloroformate
For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of 2-Methylbutyl chloroformate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and toxic chemical that can cause severe skin burns and eye damage. Inhalation may be harmful. Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Minimum Requirement | Specifications |
| Respiratory Protection | Full-face respirator with a combination cartridge for organic vapors and acid gases. | Ensure a proper fit test has been conducted. Use in a well-ventilated area, preferably within a chemical fume hood. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles must provide a complete seal around the eyes. The face shield should be worn over the goggles. |
| Skin and Body Protection | Chemical-resistant laboratory coat or apron made of a suitable material (e.g., neoprene, butyl rubber). | Ensure full coverage of arms and torso. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a suitable laminate). | Double-gloving is recommended. Check for any signs of degradation before and during use. Do not wear latex gloves. |
| Footwear | Closed-toe, chemical-resistant shoes. | Leather or porous shoes are not permitted. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
dot
Caption: Workflow for handling this compound.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is critical.
dot
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
